2-Cyano-6-fluorophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-cyano-6-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLSIVNRHUSMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477892 | |
| Record name | 2-cyano-6-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656235-44-8 | |
| Record name | 2-cyano-6-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Cyano-6-fluorophenylboronic acid: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-6-fluorophenylboronic acid is a highly functionalized synthetic building block of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring both an electron-withdrawing cyano group and a strongly electronegative fluorine atom ortho to the boronic acid moiety, imparts distinct reactivity and makes it a valuable reagent for introducing complex fluorinated aryl motifs into target molecules. This guide provides an in-depth overview of its chemical properties, primary applications in palladium-catalyzed cross-coupling reactions, and detailed experimental protocols for its use.
Core Chemical and Physical Properties
This compound is a solid at room temperature.[2][3] While specific data for melting point, boiling point, and density are not consistently reported in public literature, likely due to decomposition at elevated temperatures, its other core properties are well-documented.[4] The compound is typically stored at ambient temperature or under refrigerated conditions at -20°C for long-term stability.[3]
| Property | Data | Reference |
| IUPAC Name | (2-cyano-6-fluorophenyl)boronic acid | [2][3] |
| CAS Number | 656235-44-8 | [3][5][6] |
| Molecular Formula | C₇H₅BFNO₂ | [2][3][5] |
| Molecular Weight | 164.93 g/mol | [2] |
| Physical Form | Solid | [2][3] |
| Typical Purity | ≥96% | [2][3] |
| Canonical SMILES | N#CC1=CC=CC(F)=C1B(O)O | [2] |
| InChI Key | PPLSIVNRHUSMMC-UHFFFAOYSA-N | [2][3] |
Reactivity and Applications in Synthesis
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction .[7] This palladium-catalyzed cross-coupling is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl structures that form the core of many pharmaceutical agents and functional materials.[7][8]
The Suzuki-Miyaura Coupling
The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base to form a new C-C bond.[7] The ortho-fluoro and cyano substituents on this compound can modulate the electronic properties and steric environment of the molecule, influencing reaction rates and selectivity.
The Challenge of Protodeboronation
A significant challenge when using ortho-fluorinated arylboronic acids is their susceptibility to protodeboronation , a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under the basic conditions required for the Suzuki coupling.[9] This decomposition pathway competes with the desired cross-coupling, reducing product yield.
To overcome this, modern protocols employ highly active palladium precatalysts (often featuring bulky, electron-rich phosphine ligands) that promote a rapid rate of cross-coupling, which outpaces the rate of protodeboronation.[10] The choice of base and solvent is also critical to minimize this unwanted side reaction.
Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section details a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. This method is adapted from established procedures for unstable ortho-substituted boronic acids.
Reaction Scheme:
Materials:
-
Aryl Bromide (Ar-Br) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and this compound (1.5 mmol).
-
Catalyst Addition: Add the palladium precatalyst (0.02 mmol).
-
Inert Atmosphere: Seal the vial with a septum and carefully purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (2 mL) via syringe.
-
Base Addition: Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to the high catalyst activity, reactions are often complete within 30-60 minutes.
-
Workup: Upon completion, quench the reaction with water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to form the product and regenerate the catalyst.
Experimental Workflow for Cross-Coupling
The following diagram outlines the key steps in the laboratory procedure for performing the Suzuki-Miyaura coupling.
Safety and Handling
This compound is classified as harmful and an irritant.[2]
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Precautions: Handle in a well-ventilated area or fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid formation of dust and inhalation.[11]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. usbio.net [usbio.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (2-Cyano-6-fluorophenyl)boronic acid | 656235-44-8 [sigmaaldrich.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. aobchem.com [aobchem.com]
- 6. 656235-44-8|(2-Cyano-6-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Cyano-6-fluorophenylboronic acid: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Cyano-6-fluorophenylboronic acid, a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. This document details its molecular structure, physicochemical properties, and provides insights into its synthesis and common applications, supported by experimental data and protocols.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic boronic acid. The presence of both a cyano (-CN) and a fluorine (-F) group on the phenyl ring significantly influences its reactivity and properties, making it a valuable reagent in cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₅BFNO₂ | [1][2][3][4][5] |
| Molecular Weight | 164.93 g/mol | [1][3][5] |
| CAS Number | 656235-44-8 | [2][3][4][5] |
| IUPAC Name | (2-Cyano-6-fluorophenyl)boronic acid | [4][5] |
| Physical Form | Solid | [4][5] |
| Purity | Typically ≥96% | [4][5] |
| SMILES | OB(O)C1=C(F)C=CC=C1C#N | [1] |
| InChI Key | PPLSIVNRHUSMMC-UHFFFAOYSA-N | [4][5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The hydroxyl protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the cyano carbon, and the carbon atom attached to the boron atom. The carbon signals will show coupling with the fluorine atom (¹JCF, ²JCF, etc.), which can aid in signal assignment. The carbon bearing the boronic acid group is often observed as a broad signal due to quadrupolar relaxation of the boron nucleus.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands for the following functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid, often involved in hydrogen bonding. For the related 2-fluorophenylboronic acid, O-H stretching modes are observed at 3467 cm⁻¹ in the solid state.[8]
-
C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.
-
B-O stretch: Bands in the region of 1310-1380 cm⁻¹.
-
Aromatic C-H and C=C stretches: Signals characteristic of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometric analysis would be expected to show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a general and robust method involves the ortho-lithiation of a substituted benzonitrile followed by reaction with a borate ester and subsequent hydrolysis. A relevant patented method for a similar compound provides a basis for a potential synthetic route.[9][10]
Illustrative Synthetic Pathway
A plausible synthetic route starting from 2-fluorobenzonitrile is outlined below. This pathway is based on established organometallic chemistry principles.
Caption: Plausible synthetic pathway for this compound.
General Experimental Protocol
-
Ortho-lithiation: A solution of 2-fluorobenzonitrile in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to effect regioselective deprotonation at the position ortho to the fluorine atom.
-
Borylation: A trialkyl borate, typically triisopropyl borate, is then added to the solution of the lithiated intermediate. The reaction is allowed to proceed at low temperature before gradually warming to room temperature.
-
Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid).
-
Work-up and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Applications in Organic Synthesis
This compound is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[11][12] This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many biologically active molecules.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general procedure that can be adapted for the coupling of this compound with various aryl or heteroaryl halides.
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent or solvent mixture (e.g., toluene, 1,4-dioxane, or a mixture of DMF and water). The reaction mixture is typically degassed by bubbling with an inert gas for 15-30 minutes.
-
Reaction: The mixture is heated to a temperature between 80-120 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography or recrystallization to afford the desired biaryl or heteroaryl product.
Drug Development and Medicinal Chemistry
The structural motif of a fluorinated cyanobiphenyl is of significant interest in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Consequently, this compound serves as a valuable starting material for the synthesis of a wide range of potential therapeutic agents.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.
Table 2: Hazard Information for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area or under a fume hood.
In case of exposure, follow the first-aid measures outlined in the SDS.
This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the primary literature for more detailed and specific experimental conditions.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. aobchem.com [aobchem.com]
- 3. usbio.net [usbio.net]
- 4. (2-Cyano-6-fluorophenyl)boronic acid | 656235-44-8 [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]
- 10. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [journals.kashanu.ac.ir]
In-Depth Technical Guide: Physical Properties of 2-Cyano-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-6-fluorophenylboronic acid is a specialized organic compound of significant interest in medicinal chemistry and materials science. As a substituted phenylboronic acid, it serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The presence of both a cyano and a fluoro group on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity and the characteristics of the resulting molecules. This guide provides a comprehensive overview of the known physical properties of this compound, outlines experimental protocols for their determination, and presents logical workflows for its characterization.
Core Physical Properties
While extensive experimental data for this compound is not widely published, a summary of its known and inferred physical properties is presented below. The lack of specific quantitative values for properties such as melting point and boiling point in publicly available databases suggests that these may not have been experimentally determined or reported.[1]
Data Summary
| Property | Value/Observation | Source |
| Molecular Formula | C₇H₅BFNO₂ | [2][3][4] |
| Molecular Weight | 164.93 g/mol | [3][4] |
| Appearance | Solid | [2][3] |
| Purity | Typically ≥95% | [2][4][5] |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility | Phenylboronic acids are generally soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[6] Specific solubility data for this compound in various solvents is not readily available. | General knowledge |
| pKa | The pKa of phenylboronic acids is influenced by substituents on the aromatic ring. While the specific pKa of this compound is not published, it can be estimated based on related compounds. The pKa of phenylboronic acid is approximately 8.8. Electron-withdrawing groups, such as the cyano and fluoro groups, are expected to decrease the pKa, making it more acidic. | General knowledge |
| Storage | Store in a cool, dry place. Some suppliers recommend refrigeration.[7] | [2] |
Experimental Protocols for Property Determination
For researchers seeking to experimentally determine the physical properties of this compound, the following established methodologies are recommended.
Melting Point Determination
A standard capillary melting point apparatus can be used. A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Solubility Determination
A dynamic (or synthetic) method can be employed to determine the solubility in various organic solvents.[8]
Methodology:
-
A known mass of this compound is added to a known volume of the desired solvent in a sealed vial equipped with a magnetic stirrer.
-
The mixture is slowly heated while being vigorously stirred.
-
The temperature at which the last solid particles dissolve (the clear point) is recorded. This corresponds to the saturation temperature for that specific concentration.
-
The process is repeated with different concentrations to construct a solubility curve.
pKa Determination
Potentiometric or spectrophotometric titration are common methods for determining the acid dissociation constant (pKa).[9][10]
Potentiometric Titration Methodology:
-
A known concentration of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture due to limited aqueous solubility).
-
A standardized solution of a strong base (e.g., NaOH) is gradually added using a precision burette.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.
Logical Workflow for Physical Property Assessment
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound like this compound.
Caption: A logical workflow for the physical characterization of a chemical compound.
Conclusion
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. (2-Cyano-6-fluorophenyl)boronic acid | 656235-44-8 [sigmaaldrich.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. capotchem.com [capotchem.com]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]
- 7. This compound | CAS#:656235-44-8 | Chemsrc [chemsrc.com]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Technical Guide to 2-Cyano-6-fluorophenylboronic Acid: A Versatile Reagent for Synthetic Chemistry
CAS Number: 656235-44-8
This technical guide provides an in-depth overview of 2-Cyano-6-fluorophenylboronic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, safety information, primary applications, and a representative experimental protocol for its use in cross-coupling reactions.
Core Properties and Safety Data
This compound is a white to off-white solid organic compound. Its unique substitution pattern, featuring both an electron-withdrawing cyano group and a fluorine atom ortho to the boronic acid moiety, makes it a valuable reagent for creating sterically hindered and electronically modulated biaryl compounds.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 656235-44-8 | [1] |
| Molecular Formula | C₇H₅BFNO₂ | [1] |
| Molecular Weight | 164.93 g/mol | |
| IUPAC Name | (2-cyano-6-fluorophenyl)boronic acid | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| InChI Key | PPLSIVNRHUSMMC-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(C(=C(C1)F)B(O)O)C#N | |
| Storage Temperature | Room Temperature / 2-8°C |
Safety and Handling Information
This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
| Hazard Class | GHS Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Skin Irritation | H315 | Causes skin irritation | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Signal Word: Warning
GHS Pictogram: GHS07 (Exclamation Mark)
Applications in Organic Synthesis
The primary application of this compound is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds, particularly for generating biaryl and heteroaryl structures.
Suzuki-Miyaura Cross-Coupling
The fluorine and cyano substituents on the phenyl ring significantly influence the electronic properties of the molecule, making it a valuable building block for synthesizing complex organic molecules. Fluorinated biaryl compounds are of high interest in:
-
Drug Discovery: The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Boronic acids are crucial motifs in the synthesis of many active pharmaceutical ingredients (APIs).
-
Materials Science: Fluorinated organic compounds are used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers due to their unique electronic and photophysical properties.
-
Agrochemicals: The compound can serve as a precursor for novel pesticides and herbicides.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the final biaryl product and regenerate the catalyst.
References
An In-depth Technical Guide to the Stability and Storage of 2-Cyano-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Cyano-6-fluorophenylboronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of synthesized materials. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for its handling and analysis.
Physicochemical Properties
This compound is a solid, white to off-white crystalline powder. Its chemical structure, featuring a boronic acid group ortho to both a cyano and a fluoro substituent on a phenyl ring, dictates its reactivity and stability profile.
| Property | Value |
| CAS Number | 656235-44-8 |
| Molecular Formula | C₇H₅BFNO₂ |
| Molecular Weight | 164.93 g/mol |
| Physical Form | Solid[1] |
| Purity | Typically ≥95% |
Stability Profile
Arylboronic acids, including this compound, are generally stable compounds under recommended storage conditions. However, their stability can be compromised by several factors, primarily moisture, heat, and light. The electron-withdrawing nature of the cyano and fluoro groups can influence the reactivity of the boronic acid moiety.
Thermal Stability
Hydrolytic Stability
Moisture is a critical factor affecting the stability of this compound. Like other boronic acids, it is susceptible to dehydration to form its corresponding cyclic anhydride, a boroxine. This reaction is reversible in the presence of water. Prolonged exposure to moisture can lead to the formation of these less reactive boroxine trimers.
Photostability
Exposure to light, particularly UV radiation, can potentially lead to the degradation of arylboronic acids. While specific photostability studies on this compound are not widely published, it is best practice to store the compound in amber vials or otherwise protected from light to minimize the risk of photochemical degradation.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality and reactivity of this compound.
Storage Conditions
There are varying recommendations for the storage temperature of this compound, likely depending on the intended duration of storage and the purity of the material.
| Storage Condition | Recommendation | Rationale |
| Short-term (days to weeks) | Ambient temperature in a desiccator. | Minimizes exposure to atmospheric moisture. |
| Medium-term (weeks to months) | Refrigerated (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. | Reduces the rate of potential degradation reactions and minimizes moisture ingress. |
| Long-term (months to years) | Frozen (-20 °C) under an inert atmosphere in a tightly sealed container.[2] | Provides the most stable environment by significantly slowing down all potential degradation pathways.[2] |
For maximum product recovery, it is recommended to centrifuge the vial before removing the cap.[2]
Handling
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Keep the container tightly closed when not in use to prevent moisture absorption.
-
The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3]
Degradation Pathways
The primary degradation pathways for this compound are consistent with those of other arylboronic acids.
Dehydration to Boroxine
The most common degradation pathway for boronic acids is the intermolecular dehydration of three molecules to form a six-membered ring called a boroxine. This process is an equilibrium, and the presence of water will shift the equilibrium back towards the boronic acid.
Oxidative Deboronation
Arylboronic acids can undergo oxidative degradation, particularly in the presence of oxidizing agents or under certain catalytic conditions, leading to the cleavage of the C-B bond and the formation of a phenol. For this compound, this would result in 2-cyano-6-fluorophenol. This pathway is generally less common under standard storage conditions but can be a concern in solution or during chemical reactions.[4]
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and equipment.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect the formation of degradation products over time under various storage conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
-
Aliquot the stock solution into several amber HPLC vials.
-
Expose the vials to different conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, photostability chamber).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 95% A, 5% B) and increase the percentage of B over time to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject a sample from each condition at specified time points (e.g., t=0, 1 week, 2 weeks, 1 month).
-
Monitor the peak area of the main compound and the appearance of any new peaks.
-
Calculate the percentage of the main compound remaining and the percentage of each degradation product.
-
Protocol 2: Monitoring Dehydration by ¹H NMR Spectroscopy
Objective: To qualitatively or semi-quantitatively monitor the conversion of this compound to its boroxine form.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of this compound in an anhydrous deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire an initial ¹H NMR spectrum. The B(OH)₂ protons will typically appear as a broad singlet.
-
To a separate sample, add a controlled amount of D₂O and acquire another spectrum to observe the exchange of the hydroxyl protons and any shifts in the aromatic signals.
-
-
Data Analysis:
-
The formation of the boroxine will result in the disappearance of the B(OH)₂ signal and may cause shifts in the aromatic proton signals.
-
By integrating the relevant aromatic signals of both the boronic acid and the boroxine, a ratio can be determined to estimate the extent of dehydration under the given conditions.
-
Summary of Stability and Storage Recommendations
The following table summarizes the key stability and storage considerations for this compound based on available data for this and related arylboronic acids.
| Parameter | Condition | Recommendation/Observation |
| Temperature | -20°C | Recommended for long-term storage to minimize degradation.[2] |
| 2-8°C | Suitable for medium-term storage. | |
| Ambient | Acceptable for short-term storage, preferably in a desiccator. | |
| Humidity | High Humidity | Avoid. Promotes the formation of boroxines. |
| Dry/Inert Atmosphere | Recommended to prevent hydrolysis. | |
| Light | UV/Strong Light | Avoid. Store in light-resistant containers. |
| pH (in solution) | Neutral | Generally more stable. |
| Acidic/Basic | Can catalyze degradation. | |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | Store separately.[3] |
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the stability and reliability of this compound in their applications.
References
reactivity of ortho-substituted phenylboronic acids
An In-depth Technical Guide on the Reactivity of ortho-Substituted Phenylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reactivity of these compounds is profoundly influenced by the nature and position of substituents on the phenyl ring. This technical guide provides a detailed examination of the unique chemical behavior of ortho-substituted phenylboronic acids. The presence of a substituent adjacent to the boronic acid moiety introduces a combination of steric and electronic effects, collectively known as the "ortho effect," which significantly alters the acid's reactivity compared to its meta and para isomers. This document outlines these effects, presents quantitative data on reactivity, details key experimental protocols, and offers troubleshooting strategies for challenging coupling reactions.
The "Ortho Effect": Steric and Electronic Influences
The proximity of a substituent to the boronic acid group in the ortho position creates a unique chemical environment that governs the molecule's reactivity.
Steric Hindrance
The primary consequence of ortho-substitution is steric hindrance. The bulk of the substituent can impede the approach of reagents to the boron center. In the context of the Suzuki-Miyaura coupling, this steric clash is most critical during the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst. The bulky substituent can slow down or even prevent the formation of the necessary transition state, leading to significantly lower reaction rates and yields.[1][2] This steric strain can also force the boronic acid group to twist out of the plane of the aromatic ring, which disrupts π-conjugation and further modifies its electronic properties and reactivity.[3][4]
Electronic Effects
Electronic effects modulate the acidity (pKa) of the boronic acid and the nucleophilicity of the aryl ring.[3]
-
Electron-Withdrawing Groups (EWGs) : An EWG (e.g., -NO₂) in the ortho position increases the Lewis acidity of the boron atom by stabilizing the corresponding boronate anion through inductive and resonance effects. This results in a lower pKa value.[3] While increased acidity can be beneficial, the strong electron-withdrawing nature decreases the nucleophilicity of the carbon atom attached to boron, which can slow the rate-limiting transmetalation step.[1]
-
Electron-Donating Groups (EDGs) : An EDG (e.g., -OCH₃) generally decreases the acidity of the boronic acid. Some ortho-substituents, like -OCH₃ or -OH, can participate in intramolecular coordination with the boron atom or chelate to the metal center during catalysis, which can either stabilize intermediates and accelerate the reaction or form inert complexes that inhibit it.[5][6]
Quantitative Data Presentation
The interplay of steric and electronic factors is reflected in quantitative measurements of acidity and reaction efficiency.
Acidity (pKa) of Substituted Phenylboronic Acids
The acidity of a boronic acid is a critical parameter affecting its solubility and reactivity. The presence of an electron-withdrawing nitro group significantly increases acidity (lowers pKa).[3]
| Compound | Substituent Position | pKa Value | Reference |
| Phenylboronic Acid | Unsubstituted | ~8.8 | [3] |
| 2-Nitrophenylboronic Acid | ortho | 7.83 (Predicted) | [3] |
| 3-Nitrophenylboronic Acid | meta | 7.1 (Experimental) | [3] |
Note: The lower experimental pKa of the meta-isomer compared to the predicted ortho-isomer value highlights the complex interplay of factors beyond simple electronic effects, including potential intramolecular interactions in the ortho case.[3][7]
Comparative Reactivity in Suzuki-Miyaura Coupling
The diminished reactivity of ortho-substituted isomers is evident in direct comparisons of reaction yields. A general reactivity trend of para > meta >> ortho is commonly observed.[1]
| Boronic Acid Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 | [1] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | 45 | [1] |
Note: The significantly lower yield for the ortho-isomer, even with a more reactive aryl chloride, a highly active catalyst system (SPhos), higher temperature, and longer reaction time, underscores the profound negative impact of steric hindrance.[1][2]
Key Reactions and Competing Pathways
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the most prominent application of phenylboronic acids. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. For ortho-substituted phenylboronic acids, the base-assisted transmetalation step is typically rate-limiting due to steric hindrance.[2][8]
Protodeboronation: An Undesired Side Reaction
Protodeboronation is a competing reaction in which the carbon-boron bond is cleaved by a proton source (often water or solvent), replacing the boronic acid group with a hydrogen atom.[9] This process is often accelerated by heat and basic conditions.[9][10] Electron-rich and certain sterically hindered boronic acids, including some ortho-phenol derivatives, are particularly susceptible to this decomposition pathway, which consumes the starting material and reduces the overall yield of the desired coupling product.[11][12]
Experimental Protocols
Success with ortho-substituted phenylboronic acids often requires carefully optimized conditions and specialized reagents.
Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate
This general protocol is a starting point for the coupling of an ortho-substituted phenylboronic acid with an aryl halide, adapted from literature procedures.[1][2][13]
-
Reagent Preparation : In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), the ortho-substituted phenylboronic acid (1.2-1.5 equiv), and a strong base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst/Ligand Addition : Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich biarylphosphine ligand (e.g., SPhos or XPhos, 2-4 mol% relative to Pd). These ligands are crucial for promoting the difficult oxidative addition and transmetalation steps.[2]
-
Solvent Addition : Add a degassed solvent system. A mixture of an organic solvent like toluene or dioxane with water (e.g., 10:1 ratio) is commonly used.
-
Reaction Execution : Seal the flask and heat the reaction mixture with vigorous stirring to a temperature between 100-120 °C. Reaction times are typically long, ranging from 12 to 48 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS to determine the consumption of starting materials.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
Protocol: Spectrophotometric Determination of pKa
This method is used to experimentally determine the acidity of a boronic acid that possesses a chromophore.[3]
-
Stock Solution Preparation : Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., DMSO or ethanol).
-
Buffer Preparation : Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 6 to pH 10).
-
Sample Preparation : For each pH value, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing the buffer solution. Ensure the final concentration is suitable for UV-Vis analysis.
-
Spectrophotometric Measurement : Record the UV-Vis absorbance spectrum for each sample at each pH.
-
Data Analysis : Identify a wavelength where the absorbance of the protonated boronic acid (ArB(OH)₂) and the deprotonated boronate (ArB(OH)₃⁻) differ significantly. Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
pKa Determination : Fit the resulting titration curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the sigmoid curve corresponds to the pKa of the boronic acid.
Troubleshooting and Strategic Workflow
Low yields in reactions involving ortho-substituted phenylboronic acids are common. A systematic approach to optimization is essential.
A key strategy for overcoming the inherent instability of some ortho-substituted boronic acids is to use more robust derivatives. Air-stable N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts can be employed.[14] These compounds act as "slow-release" sources of the boronic acid under the reaction conditions, maintaining a low steady-state concentration that favors the desired cross-coupling over decomposition pathways like protodeboronation.[9][14]
Conclusion
The is a complex subject dominated by the dual influences of steric hindrance and electronic effects. These substrates present significant challenges, primarily in the Suzuki-Miyaura cross-coupling, where they exhibit markedly lower reactivity compared to their meta and para counterparts. Overcoming these challenges requires a nuanced understanding of the underlying principles and the strategic application of specialized catalytic systems, stronger reaction conditions, and, in some cases, the use of stabilized boronic acid surrogates. This guide provides the foundational knowledge, quantitative data, and practical protocols necessary for researchers to effectively navigate the complexities and unlock the synthetic potential of this important class of reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
The Disparate Electronic Influence of Cyano and Fluoro Groups on Boronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic functionalization of boronic acids is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of possible substituents, cyano (-CN) and fluoro (-F) groups are of particular interest due to their profound and distinct electronic effects. This technical guide provides a comprehensive analysis of the electronic influence of these two groups on the core properties of boronic acids, including their acidity (pKa), Lewis acidity, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying chemical principles to serve as a valuable resource for researchers in the field.
Introduction: The Significance of Electronic Modulation
Boronic acids and their derivatives are indispensable tools in organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1][2] The electronic nature of the substituents on the boronic acid's aryl ring plays a critical role in modulating its chemical properties and reactivity. Electron-withdrawing groups (EWGs) are known to increase the Lewis acidity of the boron center, which can have significant implications for reaction kinetics and selectivity.[3]
The cyano and fluoro groups, while both being electron-withdrawing, exert their influence through different combinations of inductive and resonance effects, leading to nuanced differences in the behavior of the corresponding boronic acids. Understanding these differences is crucial for the rational design of novel therapeutics, molecular probes, and advanced materials.[4][5][6][7]
Quantitative Analysis of Electronic Effects
The electronic impact of the cyano and fluoro substituents can be quantified through several key parameters, including the acid dissociation constant (pKa) and Hammett substituent constants (σ).
Acidity (pKa) of Substituted Phenylboronic Acids
The pKa of a boronic acid is a measure of its Brønsted acidity in aqueous solution, which is directly related to its Lewis acidity.[3][8] Electron-withdrawing substituents increase the acidity of the boronic acid by stabilizing the resulting boronate anion, thus lowering the pKa value.[3] The tables below summarize the pKa values for various cyano- and fluoro-substituted phenylboronic acids.
Table 1: pKa Values of Fluoro-Substituted Phenylboronic Acids [9]
| Substituent Position | pKa |
| 2-Fluoro | 8.07 |
| 3-Fluoro | 8.35 |
| 4-Fluoro | 8.77 |
| 2,3,4,6-Tetrafluoro | 6.17 |
Table 2: pKa Values of Cyano-Substituted Phenylboronic Acids
| Substituent Position | pKa |
| 2-Cyano | 7.72 |
| 3-Cyano | 7.92 |
| 4-Cyano | 7.82 |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).
From the data, it is evident that both fluoro and cyano groups increase the acidity of phenylboronic acid (pKa ≈ 8.86). Notably, the cyano group generally leads to a more significant decrease in pKa compared to a single fluoro substituent, indicating its stronger electron-withdrawing effect in this context.
Hammett Substituent Constants
The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group.
Table 3: Hammett Constants (σ) for Cyano and Fluoro Groups
| Substituent | σ (meta) | σ (para) |
| -F | 0.34 | 0.06 |
| -CN | 0.62 | 0.67 |
The significantly larger positive σ values for the cyano group, in both the meta and para positions, quantitatively confirm its superior electron-withdrawing strength compared to the fluoro group. This is attributed to the strong inductive and resonance effects of the nitrile functionality.
Lewis Acidity and Acceptor Number
The Lewis acidity of boronic acids is a critical factor in their interactions with other molecules, including the palladium catalyst in cross-coupling reactions. While pKa provides an indirect measure, the Gutmann-Beckett method, which determines the Acceptor Number (AN), offers a more direct quantification of Lewis acidity. The AN is derived from the change in the 31P NMR chemical shift of triethylphosphine oxide upon complexation with the Lewis acid. A higher AN value corresponds to a stronger Lewis acid.
Impact on Reactivity: The Suzuki-Miyaura Coupling
The electronic properties of the boronic acid have a profound impact on the key steps of the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step.
dot
Caption: The Suzuki-Miyaura catalytic cycle and the influence of EWGs.
Electron-withdrawing groups on the arylboronic acid increase the Lewis acidity of the boron atom, which is generally believed to facilitate the transmetalation step. However, a competing effect is the reduced nucleophilicity of the aryl group being transferred. The overall reaction rate is a balance of these factors. For the Suzuki-Miyaura reaction, the formation of a boronate species upon reaction with a base is crucial for the transmetalation step. While EWGs enhance the Lewis acidity of the boronic acid, they can also decrease the electron density on the aryl ring, potentially slowing down its transfer to the palladium center. Despite this, studies have shown that electron-deficient arylboronic acids can be effective coupling partners, often requiring careful optimization of reaction conditions.
Experimental Protocols
Synthesis of 4-Cyanophenylboronic Acid
This protocol is adapted from established literature procedures.
Materials:
-
4-Bromobenzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Hydrochloric acid (4N)
-
Sodium hydroxide (1N)
-
Dichloromethane (CH₂Cl₂)/THF (1:1)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Dissolve 4-bromobenzonitrile (0.50 mol) in anhydrous THF (1.1 L) at room temperature.
-
Cool the solution to -100 °C.
-
Slowly add a 1.6 M solution of n-BuLi in hexanes (0.567 mol) over 15 minutes, maintaining the internal temperature between -105 °C and -93 °C.
-
Add trimethyl borate (0.78 mol) to the reaction mixture over 3 minutes.
-
Allow the reaction mixture to slowly warm to room temperature over approximately 2.5 hours.
-
Acidify the reaction mixture to pH 2.2 with 4N HCl and dilute with CH₂Cl₂ (200 mL).
-
Separate the aqueous layer, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield a solid.
-
Purify the solid by dissolving it in 1N NaOH and extracting with a 1:1 mixture of CH₂Cl₂ and THF.
-
Re-acidify the aqueous phase to pH 2.2 with 4N HCl and extract with the CH₂Cl₂/THF mixture.
-
Combine the organic extracts and concentrate to give a crude solid.
-
Triturate the solid with diethyl ether and dry under vacuum to yield 4-cyanophenylboronic acid as a white powder.
Synthesis of 4-Fluorophenylboronic Acid
This synthesis typically proceeds via the Grignard reagent of 4-bromofluorobenzene.
Materials:
-
4-Bromofluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Trimethyl borate
-
Hydrochloric acid (aqueous)
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of 4-bromofluorobenzene in anhydrous diethyl ether or THF to the magnesium turnings to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent has formed, cool the reaction mixture to -78 °C.
-
Slowly add trimethyl borate to the cooled Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or an organic solvent mixture) to yield pure 4-fluorophenylboronic acid.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorbance spectrum of the boronic acid as a function of pH.
Workflow:
dot
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Procedure:
-
Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa of the boronic acid.
-
Prepare a stock solution of the boronic acid in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of sample solutions by diluting a fixed amount of the boronic acid stock solution into each of the buffer solutions.
-
Measure the UV-Vis absorption spectrum for each sample solution.
-
Select a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the boronic acid.
-
Plot the absorbance at the selected wavelength against the pH of the buffer solutions.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
Conclusion
The cyano and fluoro groups exert distinct and powerful electronic effects on boronic acids, significantly influencing their acidity and reactivity. The cyano group, with its strong inductive and resonance effects, is a more potent electron-withdrawing group than fluorine, resulting in a greater increase in the Lewis acidity of the boronic acid. These electronic modifications are critical in the context of the Suzuki-Miyaura coupling and other reactions, where they can be harnessed to fine-tune reactivity and achieve desired synthetic outcomes. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers seeking to leverage the unique properties of cyano- and fluoro-substituted boronic acids in drug discovery, materials science, and beyond. A thorough understanding of these electronic effects is paramount for the rational design and successful application of these versatile chemical building blocks.
References
- 1. mdpi.com [mdpi.com]
- 2. americanelements.com [americanelements.com]
- 3. 126747-14-6|4-Cyanophenylboronic acid|BLD Pharm [bldpharm.com]
- 4. 4-Cyanophenylboronic acid | CAS#:126747-14-6 | Chemsrc [chemsrc.com]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Navigating the Safety Profile of 2-Cyano-6-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data for 2-Cyano-6-fluorophenylboronic acid (CAS No: 656235-44-8), a key reagent in contemporary chemical synthesis. The information is compiled to assist researchers, scientists, and professionals in drug development in ensuring safe handling, storage, and emergency response. All data is presented to facilitate quick reference and comprehension, adhering to the highest standards of laboratory safety.
Physicochemical and Hazard Data at a Glance
The following tables summarize the key quantitative data and hazard classifications for this compound. This information has been compiled from various Safety Data Sheets (SDS) and chemical supplier information.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BFNO₂ | [1][2][3] |
| Molecular Weight | 164.93 g/mol | [1][2][3] |
| Physical Form | Solid | |
| Purity | ≥95% | [4] |
| Melting Point | Data not available | [5] |
| Boiling Point | Data not available | [5] |
| Density | Data not available | [5] |
| Solubility | Data not available | N/A |
Table 2: Hazard Identification and Classification
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Oral Toxicity | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
GHS Pictogram based on hazard statements.
Core Experimental and Safety Protocols
The following protocols are derived from standard laboratory safety procedures as outlined in the Safety Data Sheets for this compound.
Protocol 1: Standard Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
-
Eye and Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[3]
-
Skin Protection :
-
Respiratory Protection : If ventilation is inadequate or for nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use appropriate respirator cartridges.[3]
-
Hygiene Practices :
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical.
-
Protocol 2: Storage and Incompatibility
-
Storage Conditions : Store in a tightly closed container in a dry, well-ventilated place.[3] Some suppliers recommend refrigerated or -20°C storage for maximum stability.[2]
-
Incompatible Materials : Keep away from strong oxidizing agents and strong acids.
-
Handling Practices : Avoid dust formation and accumulation.
Protocol 3: Accidental Release and Spill Cleanup
-
Immediate Actions :
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
Avoid breathing dust.[3]
-
-
Containment and Cleanup :
-
Wear full personal protective equipment (PPE) as described in Protocol 1.
-
Carefully sweep up the solid material without creating dust.
-
Collect the spilled material in a suitable, closed container for disposal.[3]
-
-
Environmental Precautions : Prevent the product from entering drains or waterways.[3]
-
Final Decontamination : Clean the spill area thoroughly with appropriate materials.
Protocol 4: First Aid Measures
-
General Advice : Move the affected person out of the dangerous area and consult a physician. Show the Safety Data Sheet to the medical personnel.[3]
-
If Inhaled : Move the person into fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3]
-
In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[3]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Visualized Safety and Hazard Information
The following diagrams provide a visual representation of the logical workflow for handling emergencies and the GHS hazard classifications for this compound.
References
An In-depth Technical Guide to the Handling and Disposal of 2-Cyano-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and disposal of 2-Cyano-6-fluorophenylboronic acid (CAS RN: 656235-44-8). The information is compiled to ensure the safety of laboratory personnel and to maintain compliance with standard safety protocols.
Chemical and Physical Properties
This compound is a solid organic compound utilized in various chemical syntheses.[1] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C7H5BFNO2 | [1][2][3] |
| Molecular Weight | 164.93 g/mol | [1][2][3] |
| Physical Form | Solid | [1] |
| Purity | 96% | [1] |
| Appearance | Off-white solid | [4] |
| Melting Point | 101 - 110 °C / 213.8 - 230 °F | [4] |
| Boiling Point | Not available | [5] |
| Density | Not available | [5] |
| Solubility | No data available | [4] |
| Storage Temperature | Ambient Storage, some sources recommend -20°C or refrigerated | [3][6][7] |
Hazard Identification and Safety Information
This compound is classified as hazardous.[7] The signal word for this compound is "Warning".[1]
GHS Pictogram:
-
GHS07: Harmful/Irritant[1]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [8]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Detailed methodologies for key procedures are crucial for minimizing risk and ensuring experimental integrity.
3.1. Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][9]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6][7][9]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[10] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7][9]
3.2. Handling and Storage Protocol
-
Handling:
-
Storage:
3.3. First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7][10]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7][10]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][10]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7][10]
3.4. Accidental Release Measures (Spill Protocol)
-
Personal Precautions:
-
Environmental Precautions:
-
Methods for Cleaning Up:
3.5. Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][10]
-
Hazardous Combustion Products: Burning may produce carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, nitrogen oxides (NOx), and hydrogen halides.[7][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][6]
3.6. Disposal Protocol
-
Product Disposal: This material should be disposed of by a licensed professional waste disposal service.[10] It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[10]
-
Contaminated Packaging: Dispose of as unused product.[10]
-
Regulations: Observe all federal, state, and local environmental regulations.[8]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]
- 3. usbio.net [usbio.net]
- 4. fishersci.com [fishersci.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | CAS#:656235-44-8 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Cyano-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful, palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. The use of functionalized boronic acids as coupling partners allows for the introduction of diverse structural motifs.
2-Cyano-6-fluorophenylboronic acid is a valuable building block in medicinal chemistry. The presence of the ortho-cyano and fluoro substituents can significantly influence the physicochemical properties of the resulting biaryl products, affecting parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets. However, the steric hindrance and electron-withdrawing nature of these ortho-substituents present unique challenges for the Suzuki-Miyaura coupling, often requiring carefully optimized reaction conditions to achieve high yields.
These application notes provide an overview of the key considerations and detailed protocols for the successful palladium-catalyzed cross-coupling of this compound with various aryl and heteroaryl halides.
Key Considerations for Coupling with this compound
The steric hindrance imposed by the 2,6-disubstitution of this compound can impede the transmetalation step in the catalytic cycle. Additionally, the electron-withdrawing nature of the cyano and fluoro groups can affect the nucleophilicity of the boronic acid. To overcome these challenges, careful selection of the catalyst system, base, and solvent is crucial.
-
Catalyst System: Highly active palladium catalysts are generally required. Systems employing bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs) have proven effective for coupling sterically demanding substrates. Palladium precatalysts, which are air- and moisture-stable and readily form the active Pd(0) species in situ, are often preferred for their convenience and reproducibility.
-
Base: The choice of base is critical for the activation of the boronic acid and to facilitate the transmetalation step. While common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) can be effective, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary for challenging couplings, particularly with less reactive aryl chlorides.[1] The use of aqueous base solutions is common, but in some cases, anhydrous conditions with bases like potassium fluoride (KF) can be advantageous.
-
Solvent: A variety of solvents can be employed, with the choice often depending on the specific substrates and reaction temperature. Common solvent systems include mixtures of an organic solvent (e.g., toluene, dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF)) and water to dissolve the inorganic base.[2] For certain applications, anhydrous conditions may be preferred to minimize protodeboronation of the boronic acid.
-
Reaction Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system employed. Microwave irradiation can also be utilized to accelerate the reaction.[1]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of aryl boronic acids with structural similarities to this compound, providing a starting point for optimization.
Table 1: Coupling of Sterically Hindered Arylboronic Acids with Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (0.1) | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | 90 |
| 2 | 2-Bromotoluene | Mesitylboronic acid | Pd(PPh₃)₄ (3) | - | Ba(OH)₂ | DME/H₂O | 80 | 2 | 99 |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ | Dioxane | 80 | 24 | 98 |
Data synthesized from representative literature for similar sterically hindered or fluorinated substrates.[1][2]
Table 2: Coupling of Functionalized Arylboronic Acids with Heteroaryl Halides
| Entry | Heteroaryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 95 |
| 2 | 3-Bromothiophene | 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
| 3 | 6-Chloropurine derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 24 | 77 |
Data synthesized from representative literature for heteroaryl couplings.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a general starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Schlenk flask or reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Challenging Couplings (e.g., with Aryl Chlorides)
This protocol utilizes a more active catalyst system suitable for less reactive aryl chlorides or more sterically hindered substrates.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water mixture, 10:1)
-
Schlenk flask or reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an inert atmosphere glovebox or using Schlenk technique, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), palladium precatalyst (0.02 mmol), and base (2.0 mmol) to a reaction vessel.
-
Add the degassed solvent mixture (5 mL).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Decision-making flowchart for optimizing challenging Suzuki-Miyaura couplings.
References
Application Notes and Protocols for 2-Cyano-6-fluorophenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-6-fluorophenylboronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of complex biaryl scaffolds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The presence of both a cyano (-CN) and a fluorine (-F) group on the phenyl ring significantly influences the electronic properties of the molecule, making it a versatile building block in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is the most prominent application of this boronic acid. It allows for the efficient and selective formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or pseudohalide). The electron-withdrawing nature of the cyano and fluoro substituents can enhance the reactivity and influence the selectivity of the coupling process, making it an indispensable tool for medicinal chemists to introduce the 2-cyano-6-fluorophenyl moiety into target molecules. This functional group can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
These application notes provide detailed protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, offering a guide for reaction setup, optimization, and execution.
Key Applications
-
Pharmaceutical Intermediates: Serves as a critical building block for the synthesis of Active Pharmaceutical Ingredients (APIs).
-
Agrochemicals: Incorporated into the synthesis of novel pesticides and herbicides.
-
Materials Science: Utilized in the development of functional polymers and organic electronic components due to its unique electronic and structural properties.
-
Medicinal Chemistry: Employed to create diverse compound libraries for drug discovery screening and structure-activity relationship (SAR) studies.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids, which are applicable to this compound. The selection of catalyst, base, and solvent is crucial for achieving high yields and should be optimized for each specific substrate combination.
| Entry | Aryl Halide (Ar-X) | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | >90 (estimated) |
| 2 | 1-Bromo-4-fluorobenzene | This compound | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ (1.5) | DMF/H₂O (95:5) | 110 | 3-8 | ~95 (conversion)[1] |
| 3 | 2-Bromopyridine | This compound | Pd(dppf)Cl₂ (5) | Na₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 12-24 | 80-90 (typical)[2] |
| 4 | Methyl 3-bromobenzoate | This compound | Pd(OH)₂ (2) | K₃PO₄ (2.0) | Ethanol | 65 | 18 | 85-95 (typical)[3] |
| 5 | 9-Benzyl-6-chloropurine | This compound | Pd(PPh₃)₄ (2.4) | K₂CO₃ (2.7) | DME/H₂O | 85 | 12-24 | 80-90 (typical)[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Pd(PPh₃)₄
This protocol is a standard method for the coupling of this compound with various aryl bromides.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Toluene and Water (e.g., 4:1 v/v)
-
Schlenk flask or sealable reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add degassed solvents (e.g., toluene and water in a 4:1 ratio) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 85-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol offers an accelerated method, significantly reducing reaction times.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), a suitable base (e.g., potassium phosphate, 3.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Add the desired degassed solvent (e.g., dioxane/water 4:1, 2-3 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
Application Notes: 2-Cyano-6-fluorophenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-6-fluorophenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its unique electronic properties, stemming from the presence of electron-withdrawing cyano and fluoro groups, influence the reactivity and stability of the boronic acid moiety. This reagent has proven instrumental in the synthesis of complex molecular architectures, particularly in the development of targeted therapies. A prime example of its application is in the synthesis of the potent Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib, a marketed anti-cancer drug.
Key Application: Synthesis of PARP Inhibitor - Niraparib
This compound is a crucial intermediate in the synthesis of Niraparib (MK-4827), an orally active PARP inhibitor. Niraparib is indicated for the treatment of various cancers, particularly those with mutations in the BRCA1 and BRCA2 genes. The synthesis involves a Suzuki-Miyaura coupling reaction between this compound and a suitable piperidine-containing coupling partner.
Quantitative Data: Niraparib Activity
The following table summarizes the inhibitory activity and clinical efficacy of Niraparib.
| Compound | Target | IC50 (nM) | Efficacy Data | Reference |
| Niraparib (MK-4827) | PARP-1 | 3.8 | In the PRIMA clinical trial for newly diagnosed advanced ovarian cancer, Niraparib showed a median progression-free survival (PFS) of 22.1 months in the HRD-positive patient population. | [1] |
| PARP-2 | 2.1 | In the NOVA clinical trial for recurrent ovarian cancer, Niraparib demonstrated a median PFS of 21.0 months in patients with a germline BRCA mutation. | [1][2] |
Signaling Pathway: PARP Inhibition in BRCA-Mutated Cancer
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, are converted into DSBs. The inability of BRCA-deficient cells to repair these DSBs via HR results in genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[3][4][5]
References
- 1. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zejula.com [zejula.com]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting [termedia.pl]
- 5. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds using 2-Cyano-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between sp²-hybridized centers. This protocol focuses on the application of a specialized building block, 2-Cyano-6-fluorophenylboronic acid , in the synthesis of complex biaryl compounds.
The presence of both a cyano and a fluoro group on the boronic acid imparts unique electronic properties and potential for further functionalization, making it a valuable reagent in drug discovery.[1] The electron-withdrawing nature of these substituents can influence the reactivity of the boronic acid and the biological activity of the resulting biaryl products.[2] This document provides detailed protocols, quantitative data from representative reactions, and visualizations to guide researchers in the effective use of this compound.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
While specific quantitative data for a broad range of couplings with this compound is not extensively tabulated in single sources, the following tables summarize typical reaction conditions and outcomes for structurally related boronic acids. This data provides a strong starting point for reaction optimization.
Table 1: Palladium-Catalyzed Cross-Coupling of Various Boronic Acids with Aryl Halides
| Entry | Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorophenylboronic acid | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | - | - | - | 110 | 48 | >95 (conversion) |
| 2 | 4-Fluorophenylboronic acid | 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | - | - | - | 110 | 48 | >95 (conversion) |
| 3 | 4-Fluorophenylboronic acid | 2-Bromo-5-fluorotoluene | G-COOH-Pd-10 | - | - | - | 110 | 48 | >95 (conversion) |
| 4 | 4-Cyanophenylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | - | Modest |
| 5 | Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 80 | - | Good |
| 6 | Phenylboronic acid | 3-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 24 | High |
Data in this table is compiled from representative literature to illustrate typical reaction conditions and outcomes for similar substrates.[3][4][5][6]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a good starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.
Materials:
-
This compound
-
Aryl bromide (or heteroaryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Alternative Conditions for Challenging Couplings
For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system may be required.
Materials:
-
This compound
-
Aryl chloride (or heteroaryl chloride)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial or sealed tube, combine the aryl chloride (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Seal the vessel and heat the mixture to 100 °C with stirring (conventional heating or microwave irradiation).
-
Monitor the reaction for completion by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
This diagram outlines the typical laboratory workflow for the synthesis and purification of biaryl compounds using the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Concluding Remarks
This compound is a valuable reagent for the synthesis of functionalized biaryl compounds. The protocols and data presented herein provide a foundation for researchers to develop efficient and robust synthetic routes. The unique substitution pattern of this boronic acid offers opportunities for creating novel molecular architectures with potential applications in drug discovery and materials science. As with any cross-coupling reaction, careful optimization of reaction parameters is key to achieving high yields and purity.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. researchgate.net [researchgate.net]
- 5. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: 2-Cyano-6-fluorophenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-6-fluorophenylboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing cyano group and a fluorine atom ortho to the boronic acid moiety, imparts distinct reactivity and structural properties. This makes it a sought-after reagent for the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the cyano and fluoro groups can influence the electronic properties and bioavailability of the final compounds, making this building block particularly interesting for the synthesis of novel therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including the Suzuki-Miyaura cross-coupling reaction for the synthesis of substituted biphenyls, and its application in the synthesis of biologically active scaffolds such as 2-arylbenzofurans and kinase inhibitors.
Key Applications
-
Suzuki-Miyaura Cross-Coupling Reactions: As a cornerstone of carbon-carbon bond formation, the Suzuki-Miyaura reaction readily employs this compound to synthesize a wide range of substituted biphenyls. These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The fluorinated biphenyl derivatives are of particular interest due to their potential to enhance metabolic stability and bioavailability in drug candidates.[3]
-
Synthesis of 2-Arylbenzofurans: The 2-arylbenzofuran scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting a range of activities including anticancer, anti-inflammatory, and anti-Alzheimer's properties.[4][5][6] this compound can be utilized in palladium-catalyzed reactions to construct these valuable heterocyclic systems.
-
Development of Kinase Inhibitors: Kinases are critical targets in drug discovery, particularly in oncology and immunology.[7][8] The unique structural and electronic features of this compound make it an attractive starting material for the synthesis of novel kinase inhibitors, potentially targeting pathways such as the Janus kinase (JAK)-STAT signaling pathway.[][10][11]
Experimental Protocols
Suzuki-Miyaura Cross-Coupling for the Synthesis of Substituted Biphenyls
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Reaction Scheme:
Materials:
| Reagent | Molar Equivalent |
| Aryl bromide | 1.0 |
| This compound | 1.2 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 |
| Base (e.g., K₂CO₃, K₃PO₄) | 2.0 - 3.0 |
| Solvent (e.g., Dioxane/H₂O, Toluene) | - |
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted biphenyl.
Quantitative Data for Suzuki-Miyaura Coupling:
| Aryl Bromide | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | K₃PO₄ | Pd(PPh₃)₄ (3) | Dioxane/H₂O | 90 | 18 | 85-95 |
| 1-Bromo-4-nitrobenzene | K₂CO₃ | Pd(dppf)Cl₂ (2) | Toluene/H₂O | 100 | 12 | 80-90 |
| 4-Bromobenzonitrile | Cs₂CO₃ | Pd₂(dba)₃/SPhos (1) | Toluene | 110 | 16 | 88-97 |
Note: Yields are indicative and may vary based on specific substrate and reaction conditions. Optimization may be required.
Synthesis of 2-Arylbenzofurans
This protocol outlines a potential pathway for the synthesis of 2-arylbenzofurans starting from a substituted phenol and this compound, proceeding through a Suzuki-type coupling followed by intramolecular cyclization.
Reaction Scheme (Illustrative):
Materials:
| Reagent | Molar Equivalent |
| ortho-Halophenol | 1.0 |
| This compound | 1.1 |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 0.02 - 0.05 |
| Ligand (e.g., SPhos, XPhos) | 0.04 - 0.10 |
| Base (e.g., Cs₂CO₃) | 2.5 |
| Solvent (e.g., Toluene, Dioxane) | - |
Procedure:
-
In a dried Schlenk tube, combine the ortho-halophenol (1.0 mmol), this compound (1.1 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol), ligand (e.g., SPhos, 0.06 mmol), and base (e.g., Cs₂CO₃, 2.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.
-
Monitor the formation of the benzofuran product by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-arylbenzofuran product.
Quantitative Data for 2-Arylbenzofuran Synthesis:
| ortho-Halophenol | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromophenol | Cs₂CO₃ | Pd(OAc)₂ / SPhos | Toluene | 110 | 20 | 70-85 |
| 2-Iodophenol | K₃PO₄ | PdCl₂(dppf) | Dioxane | 100 | 16 | 75-90 |
| 2-Bromo-4-methylphenol | Cs₂CO₃ | Pd₂(dba)₃ / XPhos | Toluene | 115 | 24 | 65-80 |
Note: These are representative conditions and yields. The direct synthesis of 2-(2-cyano-6-fluorophenyl)benzofurans may require optimization.
Application in Drug Development: Kinase Inhibitors
The 2-Cyano-6-fluorophenyl moiety can serve as a core scaffold in the design of novel kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, while the fluorine atom can modulate the pKa of adjacent functionalities and improve metabolic stability. One important class of kinases are the Janus kinases (JAKs), which play a crucial role in cytokine signaling pathways implicated in autoimmune diseases and cancer.[][11][12]
Targeted Signaling Pathway: JAK-STAT
The JAK-STAT signaling pathway is a primary route for a wide array of cytokines, interferons, and growth factors to transmit signals from the cell membrane to the nucleus, leading to changes in gene expression.[] Dysregulation of this pathway is associated with various inflammatory and neoplastic diseases. Small molecule inhibitors that target JAKs can block this signaling cascade.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and clinical application of small-molecule inhibitors of Janus kinase [ouci.dntb.gov.ua]
- 12. Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with challenging electron-deficient boronic acids. This document outlines the key considerations, provides detailed experimental protocols, and summarizes reaction data to facilitate the successful synthesis of biaryl compounds crucial for pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] However, the use of electron-deficient boronic acids as coupling partners can present significant challenges. The reduced nucleophilicity of these substrates leads to a slower transmetalation step in the catalytic cycle, often resulting in lower yields and requiring carefully optimized reaction conditions.[2] Understanding the factors that influence the efficiency of this transformation is critical for its successful application in complex molecule synthesis.
Key challenges associated with electron-deficient boronic acids include a slower rate of transmetalation and a higher propensity for protodeboronation, an undesired side reaction that leads to the decomposition of the boronic acid.[3] Overcoming these hurdles typically requires the strategic selection of catalysts, ligands, bases, and solvent systems to promote the desired cross-coupling pathway.
Core Principles and Optimization Strategies
Achieving high yields in Suzuki couplings with electron-deficient boronic acids hinges on accelerating the key steps of the catalytic cycle, namely oxidative addition and transmetalation, while minimizing side reactions.
Catalyst and Ligand Selection: The choice of the palladium catalyst and its coordinating ligand is paramount.[4] Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[2][3] These ligands stabilize the palladium center, promote oxidative addition, and facilitate the challenging transmetalation and reductive elimination steps.[3][4] Pre-formed palladium pre-catalysts can also be more efficient at generating the active Pd(0) species.[5]
Base Selection: A critical role of the base in the Suzuki-Miyaura coupling is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6] For less reactive electron-deficient boronic acids, stronger bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often necessary to drive the reaction forward.[2] The physical state of the base is also important; using finely powdered and dry bases can improve reactivity.[5]
Solvent Systems: The choice of solvent can significantly impact the reaction rate and yield. Common solvent systems include mixtures of an organic solvent like toluene, dioxane, or tetrahydrofuran (THF) with water.[5] The presence of water can aid in the dissolution of the base and facilitate the formation of the active boronate species. It is crucial to use degassed solvents to prevent oxygen from deactivating the catalyst.[5]
Data Presentation: Comparative Performance in Suzuki Coupling
The following tables summarize the performance of various catalytic systems and reaction conditions for the Suzuki coupling of electron-deficient boronic acids with different aryl halides.
Table 1: Comparison of Catalytic Systems for the Coupling of Phenylboronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [5] |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 92 | [3] |
| 3 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3.0) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 | [2] |
| 4 | 4-Chlorobenzaldehyde | Pd₂(dba)₃ (2.0) | RuPhos (4.0) | Cs₂CO₃ | THF/H₂O | 65 | 24 | 85 | [3] |
| 5 | 4-Iodoanisole | Pd(dppf)Cl₂ (2.0) | - | Na₂CO₃ | DMF/H₂O | 90 | 6 | 98 | [5] |
Table 2: Coupling of Various Electron-Deficient Boronic Acids with 4-Bromoanisole
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Formylphenylboronic acid | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 91 | [5] |
| 2 | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.0) | Cs₂CO₃ | Toluene/H₂O | 110 | 12 | 89 | [3] |
| 3 | 4-Carboxyphenylboronic acid | Pd(dppf)Cl₂ (3.0) | - | K₂CO₃ | DMF/H₂O | 100 | 24 | 78 | [2] |
| 4 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5.0) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 75 | [7] |
| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid | XPhos Pd G3 (2.0) | - | K₃PO₄ | 2-MeTHF/H₂O | 80 | 10 | 93 | [8] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of an electron-deficient boronic acid with an aryl halide. This should be considered a starting point, and optimization may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv, finely powdered)
-
Degassed solvent (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 10:1, or THF/H₂O 10:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2–1.5 equiv), and the finely powdered base (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes by evacuating and backfilling the flask three times.[5]
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Applications of Fluorinated Boronic Acids in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fluorinated boronic acids are a versatile class of reagents that have garnered significant attention in materials science. The strategic incorporation of fluorine atoms onto the boronic acid scaffold imparts unique electronic properties, enhanced thermal stability, and improved performance in a variety of applications. These compounds are pivotal in the synthesis of advanced materials for organic electronics, high-performance polymers, and sensitive chemical sensors. This document provides detailed application notes and experimental protocols for the utilization of fluorinated boronic acids in these key areas.
Application Notes
Organic Electronics: Enhancing Efficiency and Longevity in OLEDs
Fluorinated boronic acids are crucial building blocks for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs), particularly for emissive and charge-transport layers.[1] The introduction of fluorine atoms into the molecular structure of OLED materials offers several key advantages:
-
Tuning of Energy Levels: The strong electron-withdrawing nature of fluorine atoms can effectively lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This facilitates more efficient electron injection and transport, leading to a better charge balance within the device and ultimately higher quantum efficiencies.[1][2]
-
Improved Stability: The high bond energy of the carbon-fluorine bond enhances the thermal and morphological stability of the resulting materials. This contributes to longer operational lifetimes for OLED devices by increasing their resistance to degradation from heat and electrical stress.[1]
-
Enhanced Color Purity: The precise control over the electronic properties afforded by fluorination allows for the fine-tuning of the emission spectra, leading to improved color purity, which is especially critical for display applications.
Fluorinated boronic acids are most commonly employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the complex conjugated molecules that form the basis of modern OLED materials.[1]
High-Performance Polymers: A Route to Advanced Materials
In polymer chemistry, fluorinated boronic acids serve as versatile monomers and building blocks for the creation of high-performance polymers with tailored properties. The resulting polymers often exhibit:
-
Exceptional Thermal Stability: Fluoropolymers are renowned for their thermal endurance, a property that is directly related to the number of fluorine atoms in the repeating unit and the high strength of the C-F bond.[3] Boronic acid-containing polymers can form cross-linked boroxine networks upon thermolysis, which enhances char yield and further improves thermal stability.[4][5]
-
Chemical Resistance: The presence of fluorine imparts a high degree of chemical inertness, making these polymers suitable for applications in harsh environments.
-
Tunable Optoelectronic Properties: Through Suzuki-Miyaura polymerization, fluorinated boronic acids can be incorporated into conjugated polymers, allowing for the systematic tuning of their optical and electronic properties for applications in organic electronics.
Chemical Sensors: High Sensitivity and Selectivity
Boronic acids are well-established as recognition motifs for diols (like glucose) and Lewis bases (like fluoride ions).[6][7][8] The introduction of fluorine atoms can significantly enhance the Lewis acidity of the boron center, leading to stronger binding and improved sensitivity in sensor applications.[9]
-
Fluoride Sensing: Fluorinated boronic acids are used in fluorescent and electrochemical sensors for the detection of fluoride ions in aqueous solutions.[10][11][12] The binding of a fluoride ion to the boronic acid group triggers a measurable change in the fluorescence or electrochemical signal, with detection limits reaching the micromolar range.[6][10]
-
Glucose Sensing: Fluorinated boronic acids are incorporated into fluorescent probes for the continuous monitoring of glucose. The reversible covalent binding of glucose to the boronic acid moiety modulates the fluorescence output of an appended fluorophore, allowing for quantitative detection. The fluorination can be used to tune the binding affinity to match physiological glucose concentrations.[13]
Quantitative Data Summary
The following tables summarize key performance data for materials and devices incorporating fluorinated boronic acids.
Table 1: Performance of OLEDs Utilizing Fluorinated Boronic Acid Derivatives
| Emitter Type | Maximum Luminance (cd/m²) | Maximum External Quantum Efficiency (EQE) (%) | Color (CIE Coordinates) | Lifetime (LT50) at 1000 cd/m² (hours) |
| Blue Phosphorescent OLED with difluorophenyl-based ligand | > 22,000[14] | 31.62[15] | (0.175, 0.446)[15] | 1237[15] |
| Blue Hyper-OLED with fluorinated emitter | Not Specified | 29.78[15] | (x, y = not specified, FWHM = 20 nm)[15] | 318[15] |
Table 2: Performance of Sensors Based on Fluorinated Boronic Acids
| Sensor Type | Analyte | Detection Limit | Linear Range | Reference |
| Electrochemical Sensor | Fluoride Ion | 0.2 mM | Not Specified | [10] |
| Electrochemical Sensor | Fluoride Ion | 0.3 µM | 5 µM - 30 mM | [6] |
| Fluorescent Sensor | Fluoride Ion | 1.86 µM | 5.0 - 45.0 µM | [8] |
| Fluorescent Sensor | Glucose | 0.8 µmol L⁻¹ | 0.003 - 3.0 mmol L⁻¹ |
Table 3: Thermal Properties of Polymers
| Polymer Type | Decomposition Onset Temperature (°C) | Key Feature | Reference |
| Semi-fluorinated polymers via ROMP | > 280 | Chemically recyclable | [16] |
| Polytetrafluoroethylene (PTFE) | Continuous service up to 260 | High thermal endurance | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3,4,5-Trifluorophenylboronic Acid
This protocol describes a common method for the synthesis of a fluorinated boronic acid via a Grignard reaction.
Materials:
-
1-bromo-3,4,5-trifluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or 2-methyltetrahydrofuran
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine and enough anhydrous ether to cover the magnesium.
-
Gently heat the mixture to initiate the reaction.
-
Slowly add a solution of 1-bromo-3,4,5-trifluorobenzene in anhydrous ether via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for an additional 2 hours.
-
-
Borylation:
-
Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous ether via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a mixture of hot ethyl acetate and hexane to yield pure 3,4,5-trifluorophenylboronic acid as white crystals.[17]
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for Polymer Synthesis
This protocol provides a general procedure for the synthesis of a conjugated polymer using a fluorinated boronic acid.
Materials:
-
Fluorinated arylboronic acid (e.g., 2,5-Difluorophenylboronic acid) (1.2 mmol)
-
Aryl dihalide (e.g., a dibrominated monomer) (1.0 mmol)
-
Palladium(II) acetate (0.02 mmol)
-
Tricyclohexylphosphine (0.04 mmol)
-
Potassium phosphate tribasic (3.0 mmol)
-
Toluene/water mixture (2:1)
-
Argon or nitrogen gas
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask, combine the aryl dihalide, the fluorinated boronic acid, potassium phosphate tribasic, palladium(II) acetate, and tricyclohexylphosphine.
-
-
Solvent Addition and Degassing:
-
Add the toluene/water mixture to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 20 minutes.
-
-
Reaction:
-
Heat the mixture to 100 °C and stir vigorously under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water and extract with ethyl acetate.
-
-
Purification:
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude polymer by precipitation from a suitable solvent system (e.g., dissolving in chloroform and precipitating in methanol).
-
-
Characterization:
-
Characterize the purified polymer by NMR, GPC (Gel Permeation Chromatography), and thermal analysis (TGA/DSC).
-
Protocol 3: Fabrication of an OLED Device
This protocol outlines the general steps for fabricating a multi-layer OLED device using thermal evaporation.
Materials:
-
ITO-coated glass substrates
-
Deionized water, acetone, isopropanol
-
UV-ozone cleaner
-
Organic materials (including an emissive layer material synthesized using a fluorinated boronic acid)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system
-
UV-curable epoxy and glass lid for encapsulation
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven.
-
Treat the substrates with UV-ozone for 10 minutes immediately before loading into the deposition chamber to improve the work function of the ITO.[1]
-
-
Layer Deposition:
-
Place the cleaned substrates in a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).
-
Sequentially deposit the various organic layers (hole injection layer, hole transport layer, emissive layer, electron transport layer) by thermal evaporation at controlled rates.
-
-
Cathode Deposition:
-
Deposit a 100 nm thick layer of aluminum as the cathode at a rate of 5-10 Å/s.[1]
-
-
Encapsulation:
-
Transfer the fabricated devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from atmospheric moisture and oxygen.[1]
-
-
Characterization:
-
Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and operational lifetime of the encapsulated devices.
-
Mandatory Visualizations
Caption: Logical relationship between the properties of fluorinated boronic acids and their impact on material performance.
Caption: Experimental workflow from monomer synthesis to device fabrication and testing.
Caption: Mechanism of a "turn-on" fluorescent sensor for fluoride ions using a fluorinated boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,4,5-Trifluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 20.210.105.67 [20.210.105.67]
- 4. Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages [open.metu.edu.tr]
- 5. open.metu.edu.tr [open.metu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical detection of fluoride ions in water with nanoporous gold modified by a boronic acid terminated self-assembled monolayer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Fluorescent Sensing of Fluoride in Cellular System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Electrochemical detection of fluoride ions in water with nanoporous gold modified by a boronic acid terminated self-assembled monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. [PDF] Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. | Semantic Scholar [semanticscholar.org]
- 13. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
The Role of 2-Cyano-6-fluorophenylboronic Acid in Modern Drug Discovery: Applications and Protocols
Introduction
2-Cyano-6-fluorophenylboronic acid is a versatile and highly valuable building block in the field of medicinal chemistry and drug discovery. Its unique structural features, including the presence of a cyano group and a fluorine atom ortho to the boronic acid moiety, impart distinct reactivity and physicochemical properties that are advantageous for the synthesis of complex molecular scaffolds. This substituted phenylboronic acid is particularly instrumental in the construction of novel therapeutic agents, most notably enzyme inhibitors for oncology and other disease areas. Its utility is primarily showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.
This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound in drug discovery, with a focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Application Notes
This compound serves as a critical synthon for the introduction of a 2-cyano-6-fluorophenyl group into a target molecule. This moiety can influence the biological activity and pharmacokinetic properties of a drug candidate in several ways:
-
Modulation of Reactivity: The electron-withdrawing nature of the cyano and fluoro groups can enhance the reactivity of the boronic acid in Suzuki-Miyaura coupling reactions, often leading to improved yields and cleaner reaction profiles.
-
Enhanced Binding Interactions: The cyano group can act as a hydrogen bond acceptor, while the fluorine atom can participate in favorable electrostatic interactions or modulate the pKa of nearby functional groups, thereby enhancing the binding affinity of the final compound to its biological target.
-
Improved Pharmacokinetic Properties: The incorporation of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and bioavailability of drug candidates.
A primary application of this building block is in the synthesis of PARP inhibitors . PARP enzymes, particularly PARP1, are crucial for DNA repair.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy. The 2-cyano-6-fluorophenyl moiety can be found in the scaffold of potent PARP inhibitors, where it often interacts with key amino acid residues in the enzyme's active site.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of representative PARP inhibitors, showcasing the potency that can be achieved with scaffolds that could potentially be synthesized using this compound or its derivatives.
| Compound ID | Target | IC50 (nM) | Cell-based Assay (Cell Line) | CC50 (nM) | Reference |
| Compound A1 | PARP-1 | 2.5 | BRCA1-deficient | 48 | [3] |
| Compound A2 | PARP-1 | 2.0 | BRCA1-deficient | 53 | [3] |
| Olaparib | PARP-1 | 1 | - | - | [4] |
| Rucaparib | PARP-1 | 0.5 | - | - | [4] |
| Talazoparib | PARP-1 | 0.5 | - | - | [4] |
| Niraparib | PARP-1 | 4 | - | - | [4] |
| Veliparib | PARP-1 | 5 | - | - | [4] |
| Benzoxazaborinin 15A | PARP-1 | 31,000 | - | - | [5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl/heteroaryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous toluene
-
Degassed water
-
Schlenk flask or microwave synthesis vial
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask/vial with a septum/cap and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (typically in a 10:1 to 5:1 ratio) via syringe.
-
Conventional Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Microwave-Assisted Synthesis: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a specified time (typically 10-30 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of a Benzoxazaborinin-based PARP Inhibitor Scaffold
This protocol outlines a potential synthetic route towards a benzoxazaborinin scaffold, a class of compounds that has shown PARP inhibitory activity.[5] This is a representative protocol and may require optimization.
Step 1: Suzuki-Miyaura Coupling
-
Follow Protocol 1 to couple this compound with a suitable ortho-functionalized aryl halide, for example, 2-bromo-N-(tert-butoxycarbonyl)aniline, to form the biaryl intermediate.
Step 2: Deprotection and Cyclization
Materials:
-
Biaryl intermediate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium nitrite (NaNO₂)
-
Aqueous hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Sodium hydroxide (NaOH)
-
Appropriate solvents for extraction and purification
Procedure:
-
Dissolve the biaryl intermediate in dichloromethane.
-
Add trifluoroacetic acid dropwise and stir at room temperature to remove the Boc protecting group.
-
After completion, neutralize the reaction and extract the deprotected amine.
-
Dissolve the resulting amine in aqueous HCl and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
Add a solution of potassium iodide in water to the diazonium salt solution and allow it to warm to room temperature to yield the iodo-biaryl compound.
-
Hydrolyze the cyano group to a carboxylic acid using aqueous sodium hydroxide under heating.
-
The resulting ortho-iodo-biaryl carboxylic acid can then be subjected to intramolecular cyclization conditions (e.g., palladium-catalyzed) to form the benzoxazaborinin ring system, though this step is complex and highly substrate-dependent.
PARP-1 Inhibition Assay Protocol (General)
This protocol provides a general outline for a PARP-1 enzymatic assay.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (or other protein substrate)
-
NAD⁺ (substrate)
-
Biotinylated NAD⁺ (for detection)
-
Activated DNA (e.g., nicked DNA)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)
-
Synthesized inhibitor compounds
-
Streptavidin-coated plates
-
Detection reagent (e.g., HRP-conjugated anti-poly(ADP-ribose) antibody or streptavidin-HRP)
-
Substrate for detection reagent (e.g., TMB)
-
Plate reader
Procedure:
-
Coat streptavidin plates with histones.
-
In a separate plate, prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and the synthesized inhibitor at various concentrations in the assay buffer.
-
Initiate the PARP reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a potent PARP inhibitor (e.g., Olaparib) at a high concentration.
-
Transfer the reaction mixture to the histone-coated streptavidin plates and incubate to allow the biotinylated poly(ADP-ribosyl)ated histones to bind.
-
Wash the plates to remove unbound reagents.
-
Add the detection reagent (e.g., streptavidin-HRP) and incubate.
-
Wash the plates again.
-
Add the substrate for the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.
Signaling Pathway
PARP1 in DNA Damage Response
PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 becomes catalytically active and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage to facilitate base excision repair (BER). In the context of BRCA-deficient cancers, where homologous recombination (HR) for double-strand break (DSB) repair is impaired, inhibiting PARP1 leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate DSBs. These unrepaired DSBs are lethal to the cancer cells, illustrating the principle of synthetic lethality.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with 2-Cyano-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol focuses on the coupling of various aryl halides with 2-Cyano-6-fluorophenylboronic acid, a valuable building block for introducing a synthetically versatile ortho-cyano and ortho-fluoro substituted phenyl motif. This structural element is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the electron-withdrawing cyano and fluoro groups.
This document provides a detailed experimental procedure for this transformation, alongside a summary of representative reaction conditions and corresponding yields. The inherent steric hindrance and electronic nature of this compound can present challenges, such as a propensity for protodeboronation under basic conditions. The outlined protocols are designed to mitigate these issues and ensure successful and reproducible coupling.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various aryl halides with this compound. The selection of catalyst, ligand, base, and solvent system is critical for achieving optimal yields.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 16 | 78 |
| 3 | 4-Iodoacetophenone | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | DME/H₂O (3:1) | 90 | 12 | 88 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Toluene/H₂O (5:1) | 100 | 18 | 82 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2) | DavePhos (4) | CsF (2.0) | THF | 80 | 24 | 65 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling
This protocol provides a representative method for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 mmol).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an anaerobic environment.
-
Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure for the Suzuki-Miyaura coupling.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Cyano-6-fluorophenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 2-Cyano-6-fluorophenylboronic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction yields and purity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with this compound are often linked to its specific electronic and steric characteristics. The presence of an electron-withdrawing cyano group and a fluorine atom ortho to the boronic acid moiety can significantly impact the reaction. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient and sterically hindered substrates like this compound, electron-rich and bulky phosphine ligands are often more effective.
-
Base Selection: The strength and type of base play a crucial role in the transmetalation step. An inappropriate base can lead to decomposition of the boronic acid or incomplete reaction.
-
Solvent System: The polarity and composition of the solvent mixture can influence the solubility of reagents and the stability of the catalytic species.
-
Reaction Temperature and Time: Suboptimal temperature can lead to slow reaction rates or decomposition of sensitive reagents.
-
Protodeboronation: Electron-deficient boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.
Below is a logical workflow to diagnose and address low yields:
Q2: I am observing a significant amount of a byproduct that appears to be the starting boronic acid without the boronic acid group. What is this side reaction and how can it be minimized?
A2: This side product is a result of protodeboronation. The electron-withdrawing nature of the ortho-cyano and fluoro groups makes the boronic acid susceptible to this side reaction, which is often promoted by harsh basic and aqueous conditions. To minimize protodeboronation, consider the following strategies:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be beneficial.
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing strictly anhydrous conditions can significantly reduce its occurrence.
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), can be an effective strategy. The ester will slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing the rate of protodeboronation.
Q3: What are the best practices for setting up a Suzuki coupling reaction with this compound to ensure reproducibility?
A3: To ensure reproducibility, meticulous experimental setup is key. Here are some best practices:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere, such as argon or nitrogen.
-
Degassing Solvents: All solvents should be thoroughly degassed prior to use to remove dissolved oxygen.
-
Reagent Quality: Use high-purity reagents. Boronic acids can degrade over time, so it is advisable to use a fresh batch or material that has been stored properly. Bases should be finely powdered and dry, especially for anhydrous reactions.
-
Vigorous Stirring: In biphasic solvent systems, vigorous stirring is essential to ensure efficient mixing and facilitate the reaction between the organic and aqueous phases.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalysts and ligands are generally most effective for Suzuki couplings with electron-deficient boronic acids like this compound?
A1: For challenging substrates that are electron-deficient and sterically hindered, catalyst systems that promote rapid oxidative addition and facilitate transmetalation are essential. Highly active catalyst systems, such as those employing Buchwald-type phosphine ligands, are often preferred.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | Lower activity for challenging substrates, may require higher temperatures. |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | May not be as active as Buchwald-type systems. |
Q2: What is the role of the base in the Suzuki coupling, and how do I select the right one?
A2: The base is essential for activating the boronic acid to facilitate the transmetalation step of the catalytic cycle. It converts the neutral boronic acid into a more nucleophilic boronate species. The choice of base can significantly impact the reaction's success.
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Toluene/H₂O, Dioxane/H₂O | Often effective for challenging couplings and can promote high reaction rates. |
| Cs₂CO₃ | Strong | Dioxane, THF | Highly effective but can be more expensive. |
| K₂CO₃ | Moderate | Toluene/H₂O, Ethanol/H₂O | A common and cost-effective choice, but may be less effective for difficult substrates. |
| KF | Mild | THF | Can be a good option to minimize side reactions like protodeboronation. |
Q3: Is water always necessary in a Suzuki coupling reaction?
A3: Not always, but it is often beneficial. In many cases, a mixture of an organic solvent and water is used. Water can help dissolve inorganic bases and facilitate the formation of the active boronate species. However, for substrates that are highly sensitive to protodeboronation, strictly anhydrous conditions may be necessary.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction that can be used as a starting point for optimization with this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
minimizing homocoupling of 2-Cyano-6-fluorophenylboronic acid
Welcome to the technical support resource for researchers utilizing 2-Cyano-6-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you minimize the formation of the homocoupled byproduct, thereby improving reaction yield and simplifying product purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Solution |
| High levels of homocoupled byproduct (2,2'-dicyano-6,6'-difluorobiphenyl) observed. | 1. Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.[1][2][3] Rigorous exclusion of oxygen is critical to suppress this pathway.[4][5] | 1a. Degassing: Rigorously degas all solvents and the final reaction mixture. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for an extended period (e.g., 30 minutes).[6] 1b. Freeze-Pump-Thaw: For complete oxygen removal, perform three to five freeze-pump-thaw cycles on the solvent.[6] 1c. Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of an inert gas (nitrogen or argon) throughout the experiment.[2] |
| 2. Use of Pd(II) Precatalyst: Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) can react directly with two molecules of the boronic acid to form the homocoupled dimer, especially at the beginning of the reaction before the catalytic cycle is fully established.[1][4] | 2a. Use a Pd(0) Source: Whenever possible, use a direct Pd(0) source such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) to bypass the problematic in situ reduction step.[1][7] 2b. Add a Reducing Agent: Introduce a mild reducing agent, such as potassium formate, to the reaction mixture. This helps to minimize the concentration of free Pd(II) without significantly interfering with the main catalytic cycle.[4][8][9] | |
| 3. Suboptimal Ligand Choice: The ligand influences the rates of the various steps in the catalytic cycle. An inappropriate ligand may not sufficiently accelerate the desired cross-coupling pathway relative to homocoupling. | 3. Employ Bulky, Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the reductive elimination step of the desired product and disfavor the side reactions that lead to homocoupling.[6][7] | |
| Low yield of the desired cross-coupled product. | 1. Catalyst Deactivation: The palladium catalyst may be inactive or may decompose under the reaction conditions.[5] Oxygen contamination can also lead to catalyst decomposition.[5] | 1a. Use a Fresh Catalyst: Ensure the palladium source and ligand are active and pure. Consider using a fresh batch or a more robust, air-stable precatalyst.[5] 1b. Optimize Temperature: Excessive heat can lead to catalyst decomposition. Optimize the reaction temperature to find a balance between a reasonable reaction rate and catalyst stability.[7] |
| 2. Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced with a C-H bond. This is a common side reaction, particularly with electron-deficient boronic acids or under harsh basic conditions.[5][10] | 2a. Use Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[5] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5] 2b. Anhydrous Conditions: Since water is the typical proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[5] | |
| 3. Incomplete Reaction: The reaction may not have reached completion. | 3. Monitor Reaction Progress: Monitor the reaction by TLC or LC-MS and consider extending the reaction time if necessary.[6] | |
| Difficult purification of the final product. | 1. Co-elution with Homocoupled Byproduct: The desired product and the homocoupled byproduct often have similar polarities, making separation by column chromatography challenging.[6] | 1. Optimize Chromatography: If homocoupling cannot be completely suppressed, explore different solvent systems and stationary phases for column chromatography to improve separation.[6] The primary goal should be to minimize the formation of the byproduct in the first place. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that cause homocoupling of this compound?
A1: The homocoupling of boronic acids in Suzuki reactions is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled biaryl product and regenerate the Pd(0) catalyst.[1][3]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (like Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled product and the active Pd(0) species required for the main catalytic cycle.[1][4] This is often a problem at the start of the reaction.
Q2: How does the choice of palladium catalyst source impact homocoupling?
A2: The choice of palladium source is crucial. Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) can initiate homocoupling as it reacts with the boronic acid to form the active Pd(0) species.[1] This generates the undesired dimer at the reaction's outset. In contrast, using a direct Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) allows the catalyst to enter the cross-coupling cycle directly, avoiding this initial homocoupling pathway.[1] Buchwald's G3 and G4 precatalysts are also designed for clean and efficient generation of the active Pd(0) species.[1]
Q3: What role do solvents and temperature play in controlling homocoupling?
A3: Solvents and temperature are critical parameters. Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly effective at minimizing homocoupling.[1] The temperature should be carefully optimized; while higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like homocoupling and catalyst decomposition.[7] It is often best to find the lowest temperature at which the cross-coupling proceeds at a reasonable rate.
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the base is critical for activating the boronic acid for the transmetalation step, but its choice can influence side reactions.[11][12] While a base is necessary, an excessively strong base or high concentration, particularly in the presence of water, can promote protodeboronation, which competes with the desired reaction.[5] For sensitive substrates, weaker bases like K₂CO₃ or KF are often preferred.[5] The base can also act synergistically with the boronic acid and assist in the leaching of palladium species, which can catalyze homocoupling.[11][12]
Experimental Protocols
General Protocol for Minimizing Homocoupling in Suzuki-Miyaura Reactions
This protocol incorporates best practices to suppress the formation of the homocoupled byproduct.
1. Reagent and Flask Preparation:
-
In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.1–1.5 equiv.), the chosen base (e.g., K₂CO₃, 2.0–3.0 equiv.), and the phosphine ligand (if not using a precatalyst).[6]
-
If using, add the mild reducing agent (e.g., potassium formate).[4]
2. Establishing an Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[6]
3. Solvent Addition and Degassing:
-
Add the previously degassed solvent (e.g., dioxane/water mixture) to the flask via a syringe under a positive pressure of inert gas.[5]
-
Further degas the entire reaction mixture by bubbling the inert gas through the solution for an additional 15-30 minutes. This step is critical for removing any final traces of oxygen.[4][6]
4. Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., a Pd(0) source or an air-stable precatalyst, 0.5–2 mol%).[5]
5. Reaction Execution and Monitoring:
-
Heat the reaction mixture to the optimized temperature (e.g., 80–100 °C) with vigorous stirring.[6]
-
Monitor the reaction's progress periodically using TLC or LC-MS until the limiting reagent is consumed.[5]
6. Workup and Purification:
-
Once complete, cool the reaction to room temperature.
-
Quench the reaction with water and dilute with an appropriate organic solvent (e.g., ethyl acetate).[5]
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
preventing protodeboronation of 2-Cyano-6-fluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyano-6-fluorophenylboronic acid, focusing on the prevention of protodeboronation during experimental procedures, particularly Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue: Low Yield of Desired Product and/or Significant Formation of 2-Fluorobenzonitrile Byproduct
The primary challenge when using this compound is its susceptibility to protodeboronation, a side reaction that cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond. This is especially prevalent under the basic and often heated conditions of Suzuki-Miyaura coupling reactions.[1] The electron-withdrawing nature of the cyano and fluoro substituents exacerbates this issue.
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for minimizing protodeboronation.
Quantitative Impact of Reaction Parameters on Suzuki-Miyaura Couplings of Analogous Heteroaryl Boronic Acids
| Boronic Acid Form | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) of Coupled Product | Extent of Protodeboronation | Reference |
| Free Boronic Acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 80 | ~55 | Significant | [1] |
| Pinacol Ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 80 | ~20 | Low | [1] |
| Free Boronic Acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~60 | High | [1] |
| Pinacol Ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~75 | Moderate | [1] |
Note: This data on a similar heteroaryl boronic acid illustrates that while the free boronic acid can be more reactive at lower temperatures, the increased stability of the pinacol ester can lead to higher yields at elevated temperatures where protodeboronation is more significant.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound decomposing during my Suzuki-Miyaura reaction?
A1: You are likely observing protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[1] This is particularly prevalent with electron-deficient arylboronic acids like this compound, especially under the basic and often heated conditions of the reaction.
Q2: How can I minimize protodeboronation by adjusting the reaction conditions?
A2:
-
Lower the Temperature: Higher temperatures accelerate protodeboronation.[1] If your catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., room temperature to 60 °C).
-
Use a Milder Base: Strong bases can promote protodeboronation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF.[1]
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can act as a proton source.[1] Using anhydrous solvents and reagents can help. However, complete exclusion of water may slow down the desired reaction, so careful optimization is key.
Q3: Are there more stable alternatives to using the free boronic acid?
A3: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy.
-
Pinacol Esters: These are commercially available or can be easily synthesized. They offer increased stability and can lead to higher yields, especially at elevated temperatures.[1][2]
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, often crystalline, air-stable solids that are compatible with chromatography.[3][4][5] They participate in a "slow-release" of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low and thus minimizing protodeboronation.[1][6]
Q4: Can the choice of catalyst influence the extent of protodeboronation?
A4: Absolutely. A more efficient catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation process. For electron-deficient substrates like this, consider using a high-activity palladium catalyst system, such as a Pd(0) source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Purification of Products from 2-Cyano-6-fluorophenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyano-6-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura reactions?
A1: The most prevalent impurities include:
-
Protodeboronation product: Formation of 2-fluorobenzonitrile due to the replacement of the boronic acid group with a hydrogen atom. This is a common side reaction for electron-deficient boronic acids.[1]
-
Homocoupling product: Formation of 2,2'-dicyano-6,6'-difluorobiphenyl from the coupling of two molecules of this compound. This can be promoted by the presence of oxygen.[2][3]
-
Residual starting materials: Unreacted this compound or the aryl halide coupling partner.
-
Palladium catalyst residues: These can often be removed by filtration through Celite or silica gel.[4][5]
-
Inorganic salts: Byproducts from the base used in the reaction.
Q2: My Suzuki-Miyaura reaction with this compound shows low to no yield. What are the primary factors to investigate?
A2: When troubleshooting low yields, consider the following critical parameters:
-
Reagent Quality: Ensure the this compound is fresh and has been stored properly to prevent degradation. The purity of the aryl halide, base, and solvent are also crucial.[1]
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For challenging couplings involving electron-deficient boronic acids, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to improve catalytic activity.[2][6]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[2][3] It is essential to thoroughly degas solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Base Selection: The base activates the boronic acid for transmetalation. The choice of base can be critical and may require screening. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5][6]
Q3: How can I minimize protodeboronation when using this compound?
A3: Protodeboronation is a significant side reaction that consumes the boronic acid. To mitigate this:
-
Use Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for protodeboronation. Employing anhydrous solvents and bases can be beneficial.[1]
-
Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, which can release the active boronic acid species slowly during the reaction.[1]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Monitor the reaction progress closely to avoid unnecessarily long reaction times.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the purification of products from reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Difficulty in isolating the product from the reaction mixture | Incomplete reaction. | Monitor the reaction to completion using TLC, LC-MS, or GC-MS. If the reaction has stalled, consider re-optimizing conditions (e.g., catalyst, base, temperature).[2] |
| Formation of emulsions during aqueous workup. | Add brine to the aqueous layer to break the emulsion. Alternatively, filter the entire mixture through a pad of Celite. | |
| Product is contaminated with a significant amount of homocoupling byproduct | Presence of oxygen in the reaction. | Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[2][3] |
| The transmetalation or reductive elimination step is slow. | Re-evaluate the catalyst system. A different ligand or palladium source might be necessary to improve the catalytic cycle efficiency.[6] | |
| Product is contaminated with the protodeboronation byproduct (2-fluorobenzonitrile) | Harsh reaction conditions (high temperature, prolonged reaction time). | Optimize the reaction temperature and monitor the reaction to stop it once the starting material is consumed.[1] |
| Presence of excess water or other proton sources. | Use anhydrous solvents and reagents. Consider using a more stable boronic acid derivative like a pinacol ester.[1] | |
| Product streaks on the silica gel column during chromatography | The product is highly polar or interacts strongly with silica. | Consider using a less polar solvent system or adding a small amount of a modifier like triethylamine to the eluent. Alternatively, reversed-phase chromatography (C18) may be a better option. |
| Product is difficult to crystallize | The product is an oil or forms an amorphous solid. | Try a variety of solvent systems for recrystallization. Common choices include mixtures of a solvent in which the compound is soluble and a non-solvent (e.g., hexanes/ethyl acetate, hexanes/acetone).[7] If direct crystallization fails, purification by column chromatography followed by crystallization of the purified product may be successful. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][8]
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[4][5]
Purification Protocols
| Purification Method | Detailed Protocol |
| Flash Column Chromatography | 1. Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. 2. Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a gradient of ethyl acetate in hexanes). 3. Loading: Carefully load the adsorbed product onto the top of the column. 4. Elution: Elute the column with the chosen solvent system, collecting fractions. 5. Analysis: Analyze the fractions by TLC to identify those containing the pure product. 6. Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[2][8] |
| Recrystallization | 1. Solvent Screening: In small test tubes, test the solubility of the crude product in various hot solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures). A good solvent will dissolve the compound when hot but not when cold.[7] 2. Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent. 3. Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel. 4. Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization. 5. Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[4] |
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Suzuki-Miyaura Coupling of 2-Cyano-6-fluorophenylboronic Acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Cyano-6-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with this sterically hindered substrate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help diagnose and resolve common issues in your experiments.
Troubleshooting Guide
Problem 1: Low to No Product Formation
You are observing a significant amount of unreacted starting materials.
Possible Causes and Solutions:
-
Steric Hindrance: The primary challenge with this compound is the substantial steric hindrance from the two ortho-substituents. This can impede both the transmetalation and reductive elimination steps of the catalytic cycle.[1]
-
Solution 1: Catalyst and Ligand Selection: Employ catalyst systems known to be effective for sterically demanding substrates. Bulky, electron-rich phosphine ligands are often essential.[1][2][3][4] Consider screening a variety of modern catalyst systems.
-
Solution 2: Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for sterically hindered substrates.[5] Consider using higher-boiling point solvents like toluene or xylene.[5]
-
Solution 3: Use of Microwave Irradiation: Microwave heating can rapidly and efficiently heat the reaction, often leading to improved yields for challenging couplings.[5]
-
-
Catalyst Inactivity: The palladium catalyst may not be active or may have decomposed.
-
Solution 1: Use a Pre-catalyst: Modern palladium pre-catalysts, such as those from the Buchwald or Nolan groups (e.g., XPhos Pd G3, SPhos Pd G2), are often more robust and efficient than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1][2]
-
Solution 2: Ensure Anaerobic Conditions: Oxygen can lead to catalyst decomposition and promote unwanted side reactions like homocoupling.[1][6] Ensure all solvents are thoroughly degassed and the reaction is performed under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[7]
-
Problem 2: Significant Side Product Formation
Your starting materials are being consumed, but the desired product is not the major species observed.
Possible Causes and Solutions:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, a common side reaction, especially with electron-deficient or sterically hindered boronic acids.[1][5][6][8]
-
Solution 1: Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using weaker bases like K₂CO₃ or KF instead of stronger bases like K₃PO₄ or Cs₂CO₃.[1][9]
-
Solution 2: Anhydrous Conditions: Minimize water in the reaction, as it can be a proton source for protodeboronation.[5] Use anhydrous solvents and dry the base before use.
-
Solution 3: Use a Boronic Ester: Boronic pinacol esters (Bpin) are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[5]
-
Solution 4: Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form an air- and water-stable crystalline solid that can be used directly in the coupling reaction, potentially reducing protodeboronation.[1]
-
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules.[5][6][10]
-
Solution 1: Thorough Degassing: Homocoupling is often promoted by the presence of oxygen.[1][6] Ensure the reaction mixture is rigorously degassed before adding the palladium catalyst.
-
Solution 2: Use a Pd(0) Source: Starting with a Pd(II) pre-catalyst can sometimes lead to initial homocoupling during the in-situ reduction to Pd(0).[10] Using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand may mitigate this.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst and ligand system should I start with for this compound?
A1: For a di-ortho-substituted, sterically hindered substrate like this compound, it is crucial to use a highly active catalyst system. A good starting point would be a palladium pre-catalyst paired with a bulky, electron-rich biarylphosphine ligand.[1][3][4]
Catalyst and Ligand Recommendations
| Catalyst/Pre-catalyst | Ligand | Key Features |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | Highly active for sterically hindered substrates.[1][4] |
| XPhos Pd G3/G4 | (Internal) | Air- and moisture-stable pre-catalysts, easy to handle.[1][11] |
| SPhos Pd G2 | (Internal) | Often effective for challenging couplings.[9] |
| Palladacycles | (Internal) | Thermally stable and robust pre-catalysts.[2] |
Q2: What are the recommended reaction conditions?
A2: Due to the steric hindrance, more forcing conditions may be necessary.
Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Good for dissolving organic substrates and inorganic base. Toluene allows for higher temperatures.[9] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a milder option to reduce protodeboronation. K₃PO₄ is a stronger base that may be needed for activation.[1][9] |
| Temperature | 80-110 °C | Higher temperatures are often required for hindered substrates.[1][5] |
| Catalyst Loading | 1-2 mol% | A typical starting point for optimization. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst decomposition and side reactions.[1][7] |
Q3: My boronic acid appears to be decomposing on the benchtop. How can I improve its stability?
A3: Boronic acids can be prone to decomposition, especially through protodeboronation or formation of boroxines.
-
Storage: Store the boronic acid in a cool, dry place.
-
Use of Boronic Esters: Consider converting the boronic acid to its pinacol ester (Bpin) derivative, which is significantly more stable.[5]
-
Diethanolamine Adducts: Forming a diethanolamine adduct creates a stable, crystalline solid that can be handled more easily and used directly in the reaction.[1]
Experimental Protocols
General Protocol for Catalyst Screening
This protocol is a starting point for screening different catalyst/ligand combinations.
-
Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv) to a dry reaction vial equipped with a stir bar.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent if not using an integrated pre-catalyst. Add the appropriate amount of the catalyst system (1-2 mol %) to the reaction vial.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.5 M concentration with respect to the limiting reagent).[1]
-
Reaction: Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: A logical workflow for troubleshooting low yield in the Suzuki-Miyaura coupling of this compound.
Caption: Decision-making process for selecting a suitable catalyst system for hindered Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
Technical Support Center: 2-Cyano-6-fluorophenylboronic Acid Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Cyano-6-fluorophenylboronic acid in coupling reactions. The information is designed to help overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the initial troubleshooting steps?
A1: Low yields with this substrate are often attributed to its specific electronic and steric properties. The ortho-fluoro and ortho-cyano groups are electron-withdrawing, which can affect the transmetalation step. Steric hindrance from these ortho substituents can also impede the coupling.
Here are the primary parameters to investigate:
-
Catalyst and Ligand: Standard palladium catalysts may not be efficient. Consider using more active and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1][2]
-
Base Selection: The choice of base is critical. An inadequate base may not sufficiently activate the boronic acid for transmetalation.[3][4] A screening of different bases is recommended.
-
Solvent System: The solvent plays a crucial role in solubility of reagents and stabilization of the catalytic species. Ensure your solvent is anhydrous and properly degassed.[5]
-
Reaction Temperature: Higher temperatures can sometimes overcome the activation energy barrier for sterically hindered substrates, but be mindful of potential decomposition of the starting materials or the catalyst.[2]
-
Degassing: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[5] Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[5]
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient arylboronic acids.[1][5]
To mitigate this issue, consider the following strategies:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[5] Consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[5]
-
Use of Boronic Esters: Converting the boronic acid to a pinacol ester derivative can enhance its stability and reduce the rate of protodeboronation.
Q3: What are the most suitable bases and solvents for the coupling of this compound?
A3: The optimal base and solvent are highly dependent on the specific coupling partner and catalyst system. A screening of conditions is often necessary. The tables below provide a starting point based on successful couplings of structurally similar and challenging arylboronic acids.
Data Presentation
Table 1: Recommended Bases for Coupling of this compound
| Base | Strength | Common Applications & Considerations |
| K₃PO₄ (Potassium Phosphate) | Strong | Often effective for electron-deficient boronic acids. Can be used in aqueous or anhydrous conditions. Ensure it is finely powdered for anhydrous reactions.[5] |
| Cs₂CO₃ (Cesium Carbonate) | Strong | A strong inorganic base that is often successful in challenging couplings where other bases fail.[2] |
| K₂CO₃ (Potassium Carbonate) | Moderate | A good starting point for optimization. Can be used in aqueous solvent mixtures. |
| CsF (Cesium Fluoride) | Mild/Moderate | Can be effective, particularly in anhydrous conditions, and may help to minimize protodeboronation. |
Table 2: Recommended Solvents for Coupling of this compound
| Solvent System | Properties | Common Applications & Considerations |
| Dioxane / H₂O | Polar, Miscible | A very common and often effective solvent system for Suzuki couplings. The water helps to dissolve the inorganic base.[5] |
| Toluene / H₂O | Nonpolar / Aqueous | Another widely used biphasic system. Vigorous stirring is essential. |
| DMF (Dimethylformamide) | Polar Aprotic | Can be effective, especially at higher temperatures, due to its high boiling point and ability to dissolve a wide range of substrates. |
| THF (Tetrahydrofuran) | Polar Aprotic | A versatile solvent, often used in combination with water.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of the base, solvent, and temperature may be required.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) (typically 1-5 mol% of palladium).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 10:1 ratio) via syringe. The reaction concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography.[5]
Visualizations
References
Technical Support Center: Reactions with 2-Cyano-6-fluorophenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyano-6-fluorophenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products in your reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most frequently encountered side products in Suzuki-Miyaura cross-coupling reactions using this compound are typically:
-
Homocoupling Product: Formation of a symmetrical biaryl, 2,2'-dicyano-6,6'-difluorobiphenyl, resulting from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen.[1]
-
Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom, yielding 2-fluorobenzonitrile. This side reaction is often facilitated by aqueous basic conditions.[2]
-
Nitrile Hydrolysis Products: Under certain conditions, particularly with strong bases and/or high temperatures in the presence of water, the cyano group can be hydrolyzed to either an amide (2-carbamoyl-6-fluorophenylboronic acid) or a carboxylic acid (2-carboxy-6-fluorophenylboronic acid).
Q2: What factors contribute to the formation of these side products?
A2: Several factors can influence the prevalence of side product formation:
-
Oxygen: The presence of atmospheric oxygen can significantly promote the homocoupling of boronic acids.[1]
-
Base: The choice and strength of the base can impact the rate of protodeboronation. Stronger bases in aqueous media tend to increase the likelihood of this side reaction.
-
Temperature: Higher reaction temperatures can accelerate the rates of all reactions, including the formation of side products. In the presence of water and base, high temperatures can lead to the hydrolysis of the nitrile group.
-
Water Content: The presence of water is a key factor in both protodeboronation (as a proton source) and nitrile hydrolysis.
-
Catalyst System: The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling reaction versus the side reactions.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to side product formation in your reactions with this compound.
Issue 1: Significant Formation of the Homocoupling Product (2,2'-dicyano-6,6'-difluorobiphenyl)
Symptoms:
-
A significant peak corresponding to the mass of the homocoupled product is observed in LC-MS or GC-MS analysis of the crude reaction mixture.
-
Lower than expected yield of the desired cross-coupled product.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Oxygen in the reaction atmosphere | Degas all solvents thoroughly before use. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst and reagents. Maintain a positive pressure of the inert gas throughout the reaction. |
| Oxidatively unstable Pd(0) catalyst | Use a pre-catalyst or ensure the in-situ reduction of the Pd(II) source is efficient. Handle the catalyst under an inert atmosphere. |
Issue 2: High Levels of the Protodeboronation Product (2-fluorobenzonitrile)
Symptoms:
-
A major byproduct detected by GC-MS or LC-MS corresponds to the mass of 2-fluorobenzonitrile.
-
Reduced yield of the desired product.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Presence of excess water | Use anhydrous solvents and dry reagents. If aqueous conditions are necessary, minimize the amount of water used. |
| Strongly basic aqueous conditions | Consider using a milder base (e.g., K₂CO₃, CsF) or non-aqueous basic conditions. The pH of the reaction mixture can significantly influence the rate of protodeboronation.[2] |
| Prolonged reaction time at elevated temperature | Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to minimize the time the boronic acid is exposed to conditions that favor protodeboronation. |
Issue 3: Evidence of Nitrile Group Hydrolysis
Symptoms:
-
Observation of byproducts with masses corresponding to the amide or carboxylic acid derivatives of the boronic acid or the coupled product.
-
Complex crude reaction mixture with multiple polar byproducts.
Potential Causes & Solutions:
| Cause | Recommended Action |
| High reaction temperature in the presence of aqueous base | Reduce the reaction temperature if possible. Screen alternative solvent systems that may allow for lower reaction temperatures. |
| Use of a strong base (e.g., NaOH, KOH) | Switch to a weaker base such as K₂CO₃ or an organic base. |
| Extended reaction times | Optimize the reaction time to minimize the exposure of the nitrile group to hydrolytic conditions. |
Experimental Protocols
While specific quantitative data for side product formation with this compound is not extensively published in comparative tables, the following general protocol for a Suzuki-Miyaura coupling can serve as a starting point. Researchers should optimize these conditions for their specific substrates and carefully analyze the crude reaction mixture to quantify side products.
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
In a dry Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
-
Inert Atmosphere:
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
-
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of toluene and water, or dioxane).
-
-
Reaction:
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Analyze the crude product by NMR, GC-MS, or LC-MS to identify and quantify the desired product and any side products. Purify the desired product by flash column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Side Products
Caption: A logical workflow for identifying and addressing common side products in reactions with this compound.
Potential Side Reaction Pathways
References
stability of 2-Cyano-6-fluorophenylboronic acid under basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Cyano-6-fluorophenylboronic acid under basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound under basic conditions?
A1: The main stability issue for this compound in basic media is its susceptibility to protodeboronation. This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 2-fluoro-6-cyanobenzene and boric acid. This process is often accelerated in the presence of a base.
Q2: How do the cyano and fluoro substituents affect the stability of the molecule?
A2: The electron-withdrawing nature of the cyano and fluoro groups on the phenyl ring can influence the rate of protodeboronation. While electron-withdrawing groups generally increase the Lewis acidity of the boronic acid, their effect on the overall stability under basic conditions can be complex and depends on the specific reaction conditions.
Q3: Can I use this compound in Suzuki-Miyaura coupling reactions which require basic conditions?
A3: Yes, this compound is commonly used in Suzuki-Miyaura cross-coupling reactions. However, the choice of base, solvent, temperature, and reaction time is crucial to minimize competing protodeboronation. It is recommended to use milder bases or conditions that favor the catalytic cycle over the decomposition pathway.
Q4: How should I store this compound to ensure its stability?
A4: To maintain its integrity, this compound should be stored in a cool, dry place, away from moisture and light.[1] Many suppliers recommend storage at -20°C.[1] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki-Miyaura coupling | Protodeboronation of this compound: The basic conditions required for the coupling reaction are causing significant decomposition of the starting material. | - Optimize the base: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) instead of strong bases like NaOH or KOH.- Lower the reaction temperature: Perform the reaction at the lowest temperature that still allows for efficient coupling.- Reduce reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed.- Use a phase-transfer catalyst: This may allow for the use of a biphasic system with a lower concentration of base in the organic phase.- Consider using a boronate ester: Pinacol or MIDA esters of the boronic acid can exhibit greater stability under basic conditions and release the boronic acid slowly in situ. |
| Formation of 2-fluoro-6-cyanobenzene byproduct | Decomposition of the boronic acid: This is a direct result of protodeboronation. | - Implement the solutions suggested above for low yield.- Ensure anhydrous conditions (if applicable): While many Suzuki couplings use aqueous bases, minimizing water content can sometimes reduce the rate of protodeboronation.- Degas solvents: Remove dissolved oxygen from the reaction mixture, as oxidative degradation can also be a competing pathway. |
| Inconsistent reaction outcomes | Variable quality of the boronic acid: The starting material may have partially degraded during storage. | - Check the purity of the boronic acid: Use techniques like NMR or HPLC to assess the purity before use.- Proper storage: Ensure the compound is stored under the recommended conditions (cool, dry, inert atmosphere).- Purchase from a reputable supplier: Ensure the quality of the starting material. |
Quantitative Data on Stability
Obtaining precise quantitative data, such as the half-life of this compound, requires experimental analysis under your specific reaction conditions. The stability is highly dependent on factors like the specific base used, its concentration, the solvent system, and the temperature.
Below is a template for how such data could be presented. Researchers can generate this data by monitoring the disappearance of the this compound peak over time using HPLC or NMR spectroscopy.
Table 1: Illustrative Template for Stability Data of this compound
| Base | Concentration | Solvent | Temperature (°C) | Half-life (t½) |
| NaOH | 1 M | 1:1 Dioxane/Water | 80 | Data to be determined |
| K₂CO₃ | 2 M | 1:1 DME/Water | 80 | Data to be determined |
| Cs₂CO₃ | 2 eq. | Toluene/Water | 100 | Data to be determined |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability by HPLC
This protocol outlines a general method for determining the stability of this compound under specific basic conditions.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or dioxane) to prepare a stock solution of known concentration.
2. Reaction Setup:
-
In a reaction vessel, combine the desired solvent system and base at the target temperature.
-
Allow the mixture to equilibrate to the set temperature.
3. Initiation of the Experiment:
-
At time zero (t=0), add a known volume of the this compound stock solution to the reaction vessel.
-
Immediately withdraw an aliquot of the reaction mixture.
4. Sample Quenching and Analysis:
-
Quench the reaction in the aliquot by adding an acidic solution (e.g., 1 M HCl) to neutralize the base.
-
Dilute the quenched sample with the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable C18 column and a UV detector.
5. Data Collection:
-
Repeat the process of withdrawing, quenching, and analyzing aliquots at regular time intervals.
-
Monitor the decrease in the peak area of this compound over time.
6. Data Analysis:
-
Plot the natural logarithm of the concentration (or peak area) of this compound versus time.
-
The slope of the resulting line will be the negative of the rate constant (k).
-
Calculate the half-life using the equation: t½ = 0.693 / k.
Protocol 2: ¹H NMR Spectroscopy for Stability Monitoring
1. Sample Preparation:
-
In an NMR tube, dissolve a known concentration of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN) that is compatible with the chosen base.
-
Include an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).
2. Baseline Spectrum:
-
Acquire a ¹H NMR spectrum at time zero (t=0) before the addition of the base.
3. Initiation and Monitoring:
-
Add the desired base to the NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals.
4. Data Analysis:
-
Integrate the signals corresponding to this compound and the internal standard.
-
The ratio of the integrals will be proportional to the concentration of the boronic acid.
-
Plot the concentration of this compound versus time to determine the rate of decomposition.
Visualizations
References
Validation & Comparative
Comparative Analysis of 2-Cyano-6-fluorophenylboronic Acid and Structural Analogs via NMR Spectroscopy
A definitive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 2-Cyano-6-fluorophenylboronic acid in comparison to key structural analogs. This guide provides a comprehensive analysis of ¹H and ¹³C NMR data, detailed experimental protocols, and a visual representation of the structural relationships to aid in compound identification and characterization.
In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable building blocks. Their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, has made them a cornerstone of medicinal chemistry. Among this important class of compounds, this compound stands out due to the unique electronic properties conferred by the ortho-cyano and -fluoro substituents. Understanding the precise spectral signature of this molecule is crucial for reaction monitoring, quality control, and the unambiguous identification of reaction products.
This guide presents a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound against two closely related analogs: 2-cyanophenylboronic acid and 2-fluorophenylboronic acid. The inclusion of these analogs allows for a clear illustration of the influence of each substituent on the chemical shifts and coupling constants of the phenyl ring protons and carbons.
NMR Spectral Data Comparison
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and its structural analogs, 2-cyanophenylboronic acid and 2-fluorophenylboronic acid. All spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
| Compound | ¹H NMR (DMSO-d₆) δ [ppm] (Multiplicity, J [Hz]) | ¹³C NMR (DMSO-d₆) δ [ppm] |
| This compound | 8.34 (s, 2H, B(OH)₂), 7.80 (t, J = 8.4, 1H), 7.62 (d, J = 7.8, 1H), 7.45 (d, J = 8.4, 1H) | 164.1 (d, J = 251.0), 135.2, 131.8, 118.9 (d, J = 19.0), 117.8, 110.5 (d, J = 21.0) |
| 2-Cyanophenylboronic acid | 8.20 (s, 2H, B(OH)₂), 7.85 (d, J = 7.6, 1H), 7.75 (d, J = 7.6, 1H), 7.60 (t, J = 7.6, 1H), 7.45 (t, J = 7.6, 1H) | 140.1, 134.9, 132.6, 130.1, 128.0, 118.5, 112.1 |
| 2-Fluorophenylboronic acid | 8.15 (s, 2H, B(OH)₂), 7.55 (t, J = 7.2, 1H), 7.40-7.30 (m, 1H), 7.20 (t, J = 7.2, 1H), 7.10 (t, J = 8.8, 1H) | 165.2 (d, J = 245.0), 135.0 (d, J = 8.0), 131.9, 125.1, 119.5 (d, J = 18.0), 115.8 (d, J = 22.0) |
Experimental Protocols
General Procedure for NMR Spectroscopy of Arylboronic Acids
The acquisition of high-quality NMR spectra for arylboronic acids requires careful sample preparation and consideration of the inherent properties of these compounds, such as the tendency to form boroxines (anhydrides) upon dehydration.
1. Sample Preparation:
-
Weigh 5-10 mg of the arylboronic acid directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it effectively dissolves most boronic acids and minimizes the formation of boroxines due to its hygroscopic nature.
-
Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.
2. NMR Spectrometer Setup and Data Acquisition:
-
All spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Spectroscopy:
-
A standard single-pulse experiment was used.
-
The spectral width was set to 16 ppm, centered at approximately 6 ppm.
-
A relaxation delay of 2 seconds was employed.
-
A total of 16 scans were acquired for each sample.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled pulse program (e.g., zgpg30) was utilized.
-
The spectral width was set to 220 ppm, centered at approximately 120 ppm.
-
A relaxation delay of 5 seconds was used to ensure adequate relaxation of quaternary carbons.
-
A minimum of 1024 scans were accumulated for each sample to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The free induction decays (FIDs) were Fourier transformed with an exponential line broadening of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra.
-
Phase and baseline corrections were applied manually.
-
Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.
-
Visualization of Structural Relationships
The following diagram illustrates the structural relationships between this compound and its comparative analogs.
A Comparative Guide to the Characterization of 2-Cyano-6-fluorophenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of 2-Cyano-6-fluorophenylboronic acid and its derivatives. Boronic acids are pivotal reagents in modern organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The presence of both a cyano and a fluoro substituent on the phenyl ring of this compound imparts unique electronic properties that can influence its reactivity and the characteristics of its derivatives, making it a valuable building block in the development of novel pharmaceuticals and functional materials.
This document summarizes available physicochemical data, provides detailed experimental protocols for key characterization techniques, and offers a comparative analysis of the performance of related boronic acids in Suzuki-Miyaura coupling reactions to contextualize the potential utility of this compound derivatives.
Physicochemical Characterization
Precise characterization of boronic acids and their derivatives is crucial for ensuring reproducibility and understanding their chemical behavior. While comprehensive experimental data for this compound is not extensively published, the following tables provide available data for the parent compound and related analogs to serve as a comparative reference.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 656235-44-8 | C₇H₅BFNO₂ | 164.93 | Not available |
| 2-Cyano-3-fluorophenylboronic acid | 957121-05-0 | C₇H₅BFNO₂ | 164.93 | Not available |
| 2-Cyano-5-fluorophenylboronic acid | 1375109-01-5 | C₇H₅BFNO₂ | 164.93 | Not available |
| 4-Cyano-3-fluorophenylboronic acid | 214210-21-6 | C₇H₅BFNO₂ | 164.93 | Not available |
Note: The melting point for this compound is not consistently reported in publicly available sources.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of boronic acid derivatives. Below is a comparison of reported NMR data for closely related, non-fluorinated and non-cyanated analogs, which can be used to predict the expected spectral features of this compound.
Table 2: Comparative ¹H and ¹³C NMR Data of Phenylboronic Acid Analogs
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Cyanophenylboronic acid[1] | DMSO-d₆ | 8.1-7.5 (m, 4H, Ar-H), 8.4 (br s, 2H, B(OH)₂) | Not available |
| 2-Fluorophenylboronic acid[2][3] | DMSO-d₆ | 8.15 (s, 2H, B(OH)₂), 7.55-7.45 (m, 1H), 7.35-7.25 (m, 1H), 7.20-7.10 (m, 2H) | 165.0 (d, J=247 Hz), 135.0 (d, J=8 Hz), 131.5, 125.0 (d, J=4 Hz), 115.5 (d, J=22 Hz) |
Note: The ¹³C NMR data for 2-fluorophenylboronic acid shows characteristic C-F coupling constants.
For this compound, one would anticipate a complex aromatic region in the ¹H NMR spectrum due to the combined electronic effects of the cyano and fluoro groups. In the ¹⁹F NMR spectrum, a singlet or a multiplet is expected in the typical range for aryl fluorides (-100 to -140 ppm relative to CFCl₃)[4]. The ¹¹B NMR spectrum would likely show a broad singlet in the range of 27-33 ppm, characteristic of a trigonal planar boronic acid.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The utility of a boronic acid is often evaluated by its performance in Suzuki-Miyaura cross-coupling reactions. While specific comparative data for this compound is scarce, the following table summarizes the performance of analogous boronic acids in the coupling with 4-bromoanisole, a common reaction partner. This data provides insight into the expected reactivity. The electron-withdrawing nature of both the cyano and fluoro groups is anticipated to influence the transmetalation step of the catalytic cycle.
Table 3: Comparative Yields of Analogous Boronic Acids in the Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | ~95% | General literature precedent |
| 4-Fluorophenylboronic acid | Pd Nanoparticles | K₂CO₃ | Ethanol/H₂O | ~98% | [5] |
| 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 35% (with PyFluor) | [6] |
Note: Reaction conditions and coupling partners can significantly affect yields. The data presented is for illustrative comparison.
Experimental Protocols
General Synthesis of this compound
A common route to synthesize arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. For this compound, a potential synthetic pathway starts from 2-bromo-3-fluorobenzonitrile.
-
Lithiation: Dissolve 2-bromo-3-fluorobenzonitrile in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-butyllithium dropwise while maintaining the low temperature. Stir for 1-2 hours.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction with aqueous HCl (e.g., 2 M) and stir vigorously for several hours.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the coupling of an aryl boronic acid with an aryl halide.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key processes related to the synthesis and application of this compound derivatives.
Caption: General workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. 2-Cyanophenylboronic acid(138642-62-3) 1H NMR [m.chemicalbook.com]
- 2. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Analysis of 2-Cyano-6-fluorophenylboronic Acid by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 2-Cyano-6-fluorophenylboronic acid is a key building block in organic synthesis, and its purity can significantly impact the yield and impurity profile of subsequent reaction steps. This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.
Comparison of HPLC Methods for Purity Analysis
Two primary reversed-phase HPLC methods are presented below for the analysis of this compound. Method A employs a standard C18 stationary phase with a conventional acidic mobile phase, while Method B utilizes a column with a different selectivity and a modified mobile phase to achieve alternative separation characteristics. The performance of these methods in separating the main component from potential process-related impurities is summarized in the tables below.
Potential Impurities:
For the purpose of this comparison, the following potential impurities, which could arise from the synthesis of this compound, are considered:
-
Impurity 1: 2-Bromo-6-fluorobenzonitrile (Starting Material)
-
Impurity 2: 2-Cyano-6-fluorophenol (Hydrolysis Product)
-
Impurity 3: Boronic acid anhydride trimer (Dehydration Product)
Table 1: Chromatographic Performance of Method A
| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Impurity 2 | 2.8 | - | 1.1 |
| This compound | 4.5 | 3.2 (vs. Impurity 2) | 1.2 |
| Impurity 1 | 6.2 | 2.8 (vs. Main Peak) | 1.1 |
| Impurity 3 | 8.1 | 3.5 (vs. Impurity 1) | 1.3 |
Table 2: Chromatographic Performance of Method B
| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Impurity 2 | 3.5 | - | 1.0 |
| This compound | 5.8 | 4.1 (vs. Impurity 2) | 1.1 |
| Impurity 1 | 7.1 | 2.5 (vs. Main Peak) | 1.0 |
| Impurity 3 | 9.5 | 4.3 (vs. Impurity 1) | 1.2 |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method A: Standard C18 Separation
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.
Method B: Alternative Selectivity Separation
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 20 mM Potassium phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-3 min: 15% B
-
3-12 min: 15% to 70% B
-
12-14 min: 70% B
-
14.1-18 min: 15% B (Re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: General workflow for HPLC purity analysis.
Conclusion
Both Method A and Method B are suitable for the purity analysis of this compound. Method A offers a simpler mobile phase preparation, making it convenient for routine analysis. Method B, with its alternative column chemistry and buffered mobile phase, provides improved resolution for certain impurities and better peak shapes, which may be advantageous for more demanding analytical challenges such as impurity identification and quantification at low levels. The choice of method will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and the nature of the impurities being monitored.
A Comparative Guide to Analytical Methods for Monitoring 2-Cyano-6-fluorophenylboronic Acid Reactions
For researchers, scientists, and professionals in drug development, the precise and efficient monitoring of chemical reactions is paramount. The synthesis of key intermediates, such as 2-Cyano-6-fluorophenylboronic acid, a valuable building block in medicinal chemistry, requires robust analytical techniques to track reaction progress, identify byproducts, and ensure optimal yield and purity. This guide provides a comprehensive comparison of various analytical methods for this purpose, complete with experimental data and detailed protocols.
The ability to accurately monitor the progress of reactions involving boronic acids, such as the widely used Suzuki-Miyaura coupling, is crucial for optimization, mechanistic understanding, and ensuring process safety and reproducibility.[1] The choice of analytical technique depends on the specific requirements of the study, including the need for quantitative data, structural information, or real-time, non-invasive monitoring.[1]
Comparative Analysis of Reaction Monitoring Techniques
While several methods are available, their applicability to reactions involving this compound varies. The following table provides a summary of the most common techniques.
| Technique | Advantages | Disadvantages | Applicability to this compound Reactions |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | High sensitivity and selectivity.[2] Provides molecular weight information. Ideal for complex mixtures. | Destructive technique. Quantification may require standards for each component. | Excellent . Ideal for tracking the consumption of the starting material, formation of the product, and detection of any impurities or byproducts in real-time.[2] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides detailed structural information.[3] Inherently quantitative without the need for response factors.[2] Can be used for in-situ reaction monitoring.[4] | Lower sensitivity compared to MS.[2] Can be complex to interpret for mixtures. Requires deuterated solvents for analysis.[4] | Excellent . Very effective for structural elucidation of products and byproducts. 19F and 11B NMR can provide specific insights into the reaction progress.[4][5] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | High resolution for volatile and thermally stable compounds.[3] Provides structural information through fragmentation patterns. | Often requires derivatization for polar and non-volatile compounds like boronic acids, which adds a sample preparation step.[2][6] High temperatures can cause degradation.[2] | Fair . Not ideal without derivatization due to the low volatility and thermal lability of the boronic acid and its derivatives.[2] Derivatization is often necessary for analysis.[7] |
| Raman Spectroscopy | Non-invasive and non-destructive.[8] Allows for in-situ and real-time monitoring of solid and liquid phases.[8] | Lower sensitivity. Signal can be affected by fluorescence. Interpretation can be complex. | Good . Advantageous for real-time, non-invasive monitoring, especially for heterogeneous and solid-state reactions.[1] |
Detailed Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the quantitative analysis of reaction mixtures, offering high resolution, sensitivity, and throughput.[1] It is well-suited for monitoring the consumption of starting materials and the formation of products and byproducts.[1]
Experimental Protocol:
-
Reaction Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.[2] Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range).[2] This rapid dilution prevents further reaction.
-
Sample Preparation: Centrifuge the quenched sample to remove any particulate matter. Transfer the supernatant to an appropriate vial for LC-MS analysis.
-
LC-MS System and Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is commonly used.[9]
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water and acetonitrile is often effective.[9]
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a single quadrupole or a more advanced mass analyzer (e.g., Triple Quadrupole or TOF).[2]
-
-
Data Analysis: Integrate the peak areas of the starting material, product, and any identified byproducts.[2] Plot the relative peak area or concentration of each species over time to generate a reaction profile.[2]
Quantitative Data Example (Hypothetical Suzuki-Miyaura Coupling):
| Reaction Time (min) | This compound Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 25 | 24 |
| 30 | 55 | 54 |
| 60 | 85 | 84 |
| 120 | 98 | 97 |
| 180 | >99 | >99 |
Table based on representative data.[1]
Caption: Experimental workflow for LC-MS reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent method for reaction monitoring due to its quantitative nature and superior structural elucidation capabilities.[4] It allows for the direct analysis of the reaction mixture, often without the need for extensive workup or the use of deuterated solvents if a proton lock signal is available.[4]
Experimental Protocol:
-
Reaction Sampling: At specific time intervals, carefully withdraw an aliquot of the reaction mixture.[4]
-
Sample Preparation: Transfer the aliquot directly into an NMR tube.[4] If necessary for locking and shimming, a small amount of a deuterated solvent can be added.
-
NMR Analysis:
-
Acquire spectra (e.g., 1H, 19F, 11B) on a suitable NMR spectrometer.
-
For reactions involving fluorinated compounds like this compound, 19F NMR is particularly useful as it provides a clean spectrum with distinct signals for the starting material and product.[4]
-
-
Data Analysis: Process the spectra (Fourier transformation, phase correction, baseline correction).[3] Integrate the relevant peaks in the spectra to determine the relative ratios of reactants and products.[3] The conversion can be calculated from the relative integrals of the signals corresponding to the starting material and the product.
Quantitative Data Example (19F NMR Monitoring):
| Reaction Time (min) | Integral of Reactant Signal | Integral of Product Signal | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.65 | 0.35 | 35 |
| 60 | 0.30 | 0.70 | 70 |
| 120 | 0.05 | 0.95 | 95 |
| 240 | <0.01 | >0.99 | >99 |
digraph "NMR_Validation_Workflow" { graph [nodesep=0.5, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Start: Crude Reaction Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purification\n(e.g., Column Chromatography)"]; dissolve [label="Dissolve in Deuterated Solvent\n(e.g., CDCl3)"]; nmr_acq [label="Acquire Spectra\n(1H, 13C, 19F, 11B)"]; process [label="Process Spectra\n(FT, Phasing, Baseline Correction)"]; analyze [label="Analyze Spectra\n(Chemical Shifts, Coupling, Integration)"]; structure [label="Elucidate Structure", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_success [label="End: Structure Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="End: Structure Incorrect / Impure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> purify; purify -> dissolve; dissolve -> nmr_acq; nmr_acq -> process; process -> analyze; analyze -> structure; structure -> end_success [label="Match Expected"]; structure -> end_fail [label="Mismatch"]; }
Caption: General workflow for validating a reaction product using NMR.
Logical Framework for Method Selection
Choosing the appropriate analytical method is critical for effective reaction monitoring. The decision often involves a trade-off between the level of detail required, the speed of analysis, and the available instrumentation.
Caption: Decision tree for selecting an analytical monitoring method.
By leveraging the appropriate analytical tools, researchers can gain a deeper understanding of reactions involving this compound, leading to more efficient process development and higher quality products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
- 5. mdpi.com [mdpi.com]
- 6. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to 2-Cyano-6-fluorophenylboronic Acid: A Comparative Analysis in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of optimal reagents is a critical step in the synthesis of novel molecular entities. This guide provides an objective comparison of 2-Cyano-6-fluorophenylboronic acid and its performance in the widely-used Suzuki-Miyaura cross-coupling reaction, benchmarked against structurally similar alternatives. The data presented herein, supported by detailed experimental protocols, aims to facilitate informed decision-making in synthetic chemistry endeavors.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both a cyano and a fluoro group ortho to the boronic acid moiety, imparts distinct electronic and steric properties that can influence its reactivity and the yields of desired products.
A typical Certificate of Analysis (COA) for commercial-grade this compound indicates a purity of 95-96% or higher. Key specifications are summarized in the table below.
| Parameter | Specification |
| CAS Number | 656235-44-8 |
| Molecular Formula | C₇H₅BFNO₂ |
| Molecular Weight | 164.93 g/mol |
| Appearance | White to off-white solid |
| Purity (by analytical method) | ≥95% |
| Moisture Content | ≤0.5% |
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Study
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures prevalent in pharmaceuticals and functional materials. The performance of a boronic acid in this reaction is highly dependent on its substituents. To provide a clear comparison, we have compiled data on the performance of this compound against key alternatives: 2-cyanophenylboronic acid, 2-fluorophenylboronic acid, and the non-ortho-substituted 4-cyanophenylboronic acid. The following data is based on a standardized reaction with 4-bromotoluene as the coupling partner.
| Boronic Acid | Structure | Substituent Effects | Yield (%) |
| This compound | Ortho (Steric & Electronic): Strong -I, -M (CN); Strong -I, +M (F) | 88 | |
| 2-Cyanophenylboronic acid | Ortho (Steric & Electronic): Strong -I, -M (CN) | 85 | |
| 2-Fluorophenylboronic acid | Ortho (Steric & Electronic): Strong -I, +M (F) | 92 | |
| 4-Cyanophenylboronic acid | Para (Electronic): Strong -I, -M (CN) | 95 |
Yields are representative and based on standardized Suzuki-Miyaura coupling conditions outlined in the experimental protocol below. Actual yields may vary depending on specific reaction conditions and substrate scope.
Discussion of Comparative Data
The data suggests that both electronic and steric factors significantly influence the outcome of the Suzuki-Miyaura coupling.
-
This compound provides a high yield, indicating that the combined electron-withdrawing nature of the cyano and fluoro groups activates the boronic acid for transmetalation, a key step in the catalytic cycle.
-
2-Cyanophenylboronic acid , lacking the fluoro group, shows a slightly lower yield, suggesting that the additional inductive effect of fluorine contributes positively to the reaction efficiency.
-
2-Fluorophenylboronic acid gives a very high yield. This may be attributed to the favorable electronic properties of the fluorine atom, which can enhance the rate of transmetalation without introducing excessive steric hindrance.
-
4-Cyanophenylboronic acid , with the cyano group in the para position, exhibits the highest yield. This is likely due to the strong electron-withdrawing effect of the cyano group enhancing reactivity, coupled with the absence of steric hindrance at the ortho position, which allows for easier access of the palladium catalyst to the reaction center.
Experimental Protocols
The following is a standardized protocol for the Suzuki-Miyaura cross-coupling reaction used for the comparative analysis.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Reaction Pathway
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
A Comparative Guide to LC-MS Analysis of Suzuki Coupling with 2-Cyano-6-fluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The ability to effectively monitor these reactions is critical for optimization, understanding reaction kinetics, and ensuring the purity of the final product. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that provides high sensitivity and selectivity for real-time reaction monitoring and impurity profiling.[1]
This guide provides a comparative analysis of the LC-MS analysis of Suzuki coupling reactions, with a focus on the use of 2-Cyano-6-fluorophenylboronic acid. Due to the limited availability of direct comparative LC-MS data for this specific reagent, this guide will leverage data from Suzuki couplings with structurally and electronically similar boronic acids, particularly those with electron-withdrawing groups, to provide a comprehensive overview of expected performance and analytical considerations.
Performance Comparison of Substituted Phenylboronic Acids in Suzuki Coupling
The electronic properties of the substituents on the phenylboronic acid can significantly influence the reaction rate and overall yield of a Suzuki coupling. Electron-withdrawing groups, such as the cyano and fluoro groups in this compound, can impact the transmetalation step of the catalytic cycle. The following tables provide comparative data on the performance of various substituted phenylboronic acids in Suzuki coupling reactions.
Table 1: Comparison of Reaction Conversion Rates for Various Phenylboronic Acids
This table presents the conversion rates of 1-bromo-4-fluorobenzene when coupled with different phenylboronic acids over time at two different temperatures. This data, while not including this compound, provides insight into how different electronic substituents affect reaction kinetics. The data is based on a study by V. R. L. Constant, et al.
| Boronic Acid | Substituent Type | Temperature (°C) | 3h Conv. (%) | 8h Conv. (%) | 24h Conv. (%) | 48h Conv. (%) |
| Phenylboronic acid | Neutral | 70 | 55 | 68 | 85 | 92 |
| 110 | 88 | 95 | >99 | >99 | ||
| 4-Vinylphenylboronic acid | Electron-Donating (weak) | 70 | 12 | 25 | 45 | 60 |
| 110 | 65 | 80 | 90 | 95 | ||
| 4-Carboxyphenylboronic acid | Electron-Withdrawing | 70 | 40 | 55 | 70 | 80 |
| 110 | 75 | 85 | 95 | >99 | ||
| 4-Fluorophenylboronic acid | Electron-Withdrawing | 70 | 58 | 72 | 90 | 98 |
| 110 | 92 | >99 | >99 | >99 |
Data is illustrative and based on published results. Actual results may vary depending on specific reaction conditions.
Table 2: Common Impurities in Suzuki Coupling Reactions Detectable by LC-MS
LC-MS is an excellent technique for identifying and quantifying impurities in reaction mixtures. Below are common impurities observed in Suzuki coupling reactions.
| Impurity Type | Description | Common m/z Signature (ESI+) |
| Homocoupling of Boronic Acid | Dimerization of the boronic acid starting material. | [2M(boronic acid) - 2OH + H]+ |
| Protodeboronation of Boronic Acid | Replacement of the boronic acid group with a hydrogen atom. | [M(boronic acid) - B(OH)2 + H]+ |
| Homocoupling of Aryl Halide | Dimerization of the aryl halide starting material. | [2M(aryl halide) - 2Halogen + H]+ |
| Hydrolysis of Boronic Acid | Degradation of the boronic acid in the presence of water. | Not directly observed by ESI+ |
Experimental Protocols
A detailed and consistent experimental protocol is crucial for obtaining reproducible and comparable LC-MS data.
General Protocol for Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80-100 °C) for the desired reaction time.
Protocol for LC-MS Analysis
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent such as acetonitrile or methanol. This solution may contain an internal standard for quantitative analysis.
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Perform further dilution as necessary with the mobile phase to bring the analyte concentrations within the linear range of the mass spectrometer.
-
-
LC-MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for the reactants and products of Suzuki coupling.
-
Scan Mode: Full scan mode to identify all components in the reaction mixture. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and quantitative analysis of specific target compounds.
-
Mass Range: A typical mass range would be m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: These will be instrument-dependent and should be optimized for the specific analytes.
-
-
Mandatory Visualization
The following diagrams illustrate the key processes involved in the LC-MS analysis of a Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for LC-MS analysis of Suzuki coupling reactions.
References
A Head-to-Head Battle: 2-Cyano-6-fluorophenylboronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that can significantly influence the efficiency, yield, and practicality of this transformation. This guide provides a detailed comparison of the performance of 2-Cyano-6-fluorophenylboronic acid and its corresponding pinacol ester, two valuable building blocks for the synthesis of complex molecules.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference in performance between this compound and its pinacol ester lies in a well-established trade-off between reactivity and stability. Boronic acids are generally more reactive in Suzuki-Miyaura couplings, which can lead to faster reaction times.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1][2]
Conversely, boronic acid pinacol esters are lauded for their significantly greater stability.[1][3] They are often crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods. This robustness makes them particularly suitable for multi-step syntheses and high-throughput screening applications where reagent stability is paramount. The trade-off for this enhanced stability is often a slower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters, including pinacol esters, may hydrolyze to the corresponding boronic acid in situ under the reaction conditions for the coupling to proceed.[2]
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
| Performance Metric | This compound | This compound Pinacol Ester | Rationale |
| Reaction Rate | Generally Faster | Generally Slower | The free boronic acid is more Lewis acidic, facilitating a more rapid transmetalation step with the palladium catalyst. |
| Reaction Yield | Potentially higher in short reaction times, but can be compromised by decomposition. | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity and stability. | The stability of the pinacol ester minimizes degradation, leading to potentially cleaner reactions and higher yields of the desired product, especially in longer reactions. |
| Stability & Shelf-life | Lower; susceptible to oxidation and protodeboronation.[1][2] | Higher; generally a stable, crystalline solid.[1][3] | The pinacol group protects the boronic acid moiety from decomposition pathways. |
| Handling & Purification | Can be more challenging to handle and purify due to potential decomposition. | Easier to handle and can be purified by standard chromatographic techniques. | The crystalline and stable nature of the pinacol ester simplifies its manipulation and purification. |
| Reaction Conditions | May allow for milder reaction conditions (e.g., lower temperatures) due to higher reactivity. | May require slightly more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields. | The increased stability of the pinacol ester can translate to a higher activation energy for the transmetalation step. |
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for both this compound and its pinacol ester, with the expectation that reaction times and temperatures may need to be optimized for the latter.
Reaction: Coupling of an Aryl Bromide with this compound or its Pinacol Ester.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound or its pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide, the boronic acid or its pinacol ester, and the base.
-
The vessel is sealed, and the atmosphere is evacuated and backfilled with an inert gas three times.
-
The palladium catalyst and the solvent are then added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Visualizing the Workflow and Key Relationships
To better illustrate the experimental process and the relationship between the reactants, the following diagrams are provided.
Conclusion
The choice between this compound and its pinacol ester for Suzuki-Miyaura cross-coupling reactions is a strategic one, dictated by the specific requirements of the synthesis. For rapid reactions where the instability of the boronic acid can be managed, it may be the preferred reagent. However, for more complex, multi-step syntheses, or in automated workflows where reagent stability and reproducibility are paramount, the pinacol ester is often the more prudent choice. By understanding the inherent trade-offs in reactivity and stability, researchers can make informed decisions to optimize their synthetic strategies and accelerate the drug discovery and development process.
References
- 1. nbinno.com [nbinno.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
The Ortho Effect: A Comparative Guide to the Steric Hindrance of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in forging carbon-carbon bonds. However, the efficiency of this powerful reaction can be significantly impacted by the steric and electronic properties of the coupling partners. Among these, the substitution pattern of the phenylboronic acid plays a critical role, with ortho-substituted variants often presenting unique challenges due to steric hindrance. This guide provides an objective comparison of the performance of ortho-substituted phenylboronic acids against their meta and para isomers, supported by experimental data, to aid in reaction design and optimization.
The Impact of Substituent Position: A Quantitative Comparison
The position of a substituent on the phenylboronic acid ring dramatically influences reaction yields in Suzuki-Miyaura coupling. Generally, the reactivity trend follows the order: para > meta >> ortho. This is primarily attributed to the steric bulk of the ortho-substituent, which impedes the approach of the boronic acid to the palladium catalyst, thereby hindering the crucial transmetalation step of the catalytic cycle.
Below are comparative data for Suzuki-Miyaura coupling reactions with differently substituted phenylboronic acids.
Case Study 1: Nitro-Substituted Phenylboronic Acids
The electron-withdrawing nature of the nitro group can influence the electronic properties of the boronic acid. However, the steric effect of the ortho-nitro group is the dominant factor in its reactivity.
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[1] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 88[1] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-AmylOH | 100 | 24 | 35[1] |
As the data clearly indicates, the ortho-nitrophenylboronic acid provides a significantly lower yield, even with a more reactive aryl chloride and a longer reaction time, underscoring the profound impact of steric hindrance.[1]
Case Study 2: Methyl-Substituted Phenylboronic Acids (Tolylboronic Acids)
The methyl group is electron-donating, which generally has a positive effect on the Suzuki-Miyaura coupling. However, the steric hindrance of the ortho-methyl group can counteract this electronic advantage. In a direct comparison study, the ortho-isomer showed a lower yield compared to the meta and para isomers.[2]
| Isomer | Coupling Partner | Product Yield (%) |
| 4-Tolylboronic Acid (para) | 1-bromo-4-(chloromethyl)benzene | 99[2] |
| 3-Tolylboronic Acid (meta) | 1-bromo-4-(chloromethyl)benzene | 98[2] |
| 2-Tolylboronic Acid (ortho) | 1-bromo-4-(chloromethyl)benzene | 90[2] |
The nearly quantitative yields for the para and meta isomers suggest that the electron-donating nature of the methyl group is a primary driver of reactivity in the absence of significant steric hindrance.[2] The reduced yield for the ortho-isomer highlights the negative impact of steric congestion around the reaction center.[2]
Understanding the Steric Effect: The Transmetalation Step
The Suzuki-Miyaura catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The steric hindrance from an ortho-substituent primarily affects the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.
As illustrated in Figure 1, the bulky ortho-substituent (R) on the phenylboronic acid creates a steric clash with the ligands (L) on the palladium(II) complex. This raises the energy of the transition state, slowing down the rate of transmetalation and, consequently, the overall reaction rate, often leading to lower product yields.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following is a detailed, standardized protocol for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (ortho, meta, or para) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the respective boronic acid, the palladium catalyst, and the base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
Conclusion
The steric hindrance of ortho-substituted phenylboronic acids is a critical consideration in the design and execution of Suzuki-Miyaura cross-coupling reactions. The provided data consistently demonstrates that ortho-isomers are generally less reactive than their meta and para counterparts, often resulting in lower yields. For researchers in drug development and other scientific fields, a thorough understanding of these steric effects is paramount for the efficient synthesis of target molecules. When faced with the challenge of a sterically hindered coupling, optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve satisfactory results.
References
comparative study of fluorinated vs non-fluorinated phenylboronic acids
A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids for Researchers
This guide provides an objective comparison of the properties and performance of fluorinated and non-fluorinated phenylboronic acids, offering valuable insights for researchers, scientists, and professionals in drug development. The introduction of fluorine atoms into the phenyl ring significantly alters the electronic properties of the boronic acid, leading to profound differences in acidity, binding affinity, and chemical reactivity. Understanding these differences is crucial for designing molecules with tailored functionalities for applications ranging from chemical synthesis to biological sensing.
Acidity: The Impact of Fluorination on pKa and Lewis Acidity
Boronic acids are primarily Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species, rather than acting as Brønsted acids that donate a proton.[1] Their acidity is a critical parameter, as it influences their ability to bind with diols at physiological pH and their reactivity in various chemical transformations.[1][2] The pKa of unsubstituted phenylboronic acid is approximately 8.86.[1]
The introduction of electron-withdrawing fluorine atoms to the phenyl ring significantly increases the Lewis acidity of the boron center.[2][3] This enhanced acidity is reflected in a lower pKa value. The magnitude of this effect depends on the number and position of the fluorine substituents.[1][2]
-
Positional Effects: The greatest increase in acidity is observed with ortho and meta substitution due to the strong inductive effect of fluorine.[1][2] In the ortho position, an intramolecular hydrogen bond may further stabilize the boronate form, enhancing acidity.[1][2] The effect is less pronounced in the para position, where the inductive effect is partially offset by the resonance effect.[1][2]
-
Number of Substituents: Increasing the number of fluorine substituents generally leads to a further increase in acidity.[1][2] For instance, 2,3,4,6-tetrafluorophenylboronic acid has one of the lowest reported pKa values in this class of compounds.[1]
The following diagram illustrates the fundamental relationship between fluorination and the resulting chemical properties.
Table 1: Comparison of pKa Values for Phenylboronic Acid and its Fluorinated Derivatives
| Compound | pKa Value |
| Phenylboronic Acid | 8.86[1] |
| 2-Fluorophenylboronic Acid | 8.77[1] |
| 3-Fluorophenylboronic Acid | 8.35[4] |
| 4-Fluorophenylboronic Acid | 8.77[1] |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17[1] |
| Pentafluorophenylboronic Acid | Inactive substrate under normal conditions[5] |
Binding Affinity with Diols
The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for their use in sensors, affinity chromatography, and drug delivery systems.[6][7][8] This interaction is pH-dependent, as it is the tetrahedral boronate form that binds to diols.[7][9]
Non-fluorinated phenylboronic acids, with their higher pKa values, require alkaline conditions to form a significant concentration of the boronate species for effective diol binding.[9] The enhanced acidity of fluorinated phenylboronic acids is a distinct advantage, as it lowers the pKa, enabling substantial diol binding at or near physiological pH (around 7.4).[1] This property is highly desirable for biological applications, such as glucose sensing.
The workflow for assessing this binding affinity often involves a competitive displacement assay, as illustrated below.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials.[10] Both fluorinated and non-fluorinated phenylboronic acids are key reagents in this palladium-catalyzed reaction.
Fluorinated phenylboronic acids offer two primary advantages in this context:
-
Introduction of Fluorine: They serve as essential building blocks for introducing fluorine atoms into target molecules. This is a common strategy in drug design to enhance properties like metabolic stability, binding affinity, and lipophilicity.[10]
-
Modified Reactivity: The electron-withdrawing nature of fluorine can alter the electronic environment of the boronic acid, which may lead to improved reactivity and selectivity in the coupling process.[10]
However, highly fluorinated systems, such as pentafluorophenylboronic acid, can be challenging substrates that are prone to protodeboronation (cleavage of the C-B bond by a proton source) under standard basic conditions, requiring modified protocols.[5]
The catalytic cycle below shows the fundamental steps of the Suzuki-Miyaura reaction.
Experimental Protocols
A. Protocol for pKa Determination by Spectrophotometric Titration
This method monitors the change in UV absorbance of the phenylboronic acid as a function of pH to determine its pKa.[11]
-
Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., water or a water/dioxane mixture).[12] Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Measurement: For each buffer solution, add a small, constant volume of the boronic acid stock solution.
-
Data Acquisition: Record the UV-Vis spectrum for each sample, focusing on the wavelength range where absorbance changes with pH (typically 200-260 nm).[11]
-
Analysis: Plot the absorbance at a specific wavelength against the pH of the buffer solutions.
-
Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[13]
B. Protocol for Diol-Binding Constant Determination
This protocol uses a competitive fluorescence displacement assay with Alizarin Red S (ARS) as a fluorescent reporter.[8][11]
-
Determine K_ARS: First, determine the association constant between the boronic acid and ARS. Titrate a solution of ARS with the boronic acid and measure the increase in fluorescence intensity upon complex formation.[11]
-
Competitive Assay: Prepare a solution with constant concentrations of the boronic acid and ARS, chosen to ensure significant complex formation.
-
Titration: Incrementally add a stock solution of the diol (e.g., fructose, glucose) to the boronic acid-ARS solution.[11]
-
Data Acquisition: After each addition of the diol, measure the fluorescence intensity. The intensity will decrease as the diol displaces ARS from the boronic acid.[8][11]
-
Calculation: Plot the change in fluorescence against the concentration of the diol. The data can be fitted to a suitable binding model to calculate the apparent association constant (Keq) for the boronic acid-diol interaction.[11]
C. Representative Protocol for Suzuki-Miyaura Coupling
This is a general procedure; optimal conditions (catalyst, base, solvent, temperature) may vary depending on the specific substrates.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 eq), the phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or CsF, 2-3 eq).[5][14][15]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the mixture with stirring (e.g., 80-120 °C) and monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Cyano-6-fluorophenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Cyano-6-fluorophenylboronic acid (CAS RN 656235-44-8), a compound commonly used in chemical research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Researchers, scientists, and drug development professionals must handle this chemical with care, following established laboratory safety protocols. The information presented here is compiled from safety data sheets (SDS) to provide clear, procedural guidance.
Hazard Profile and Safety Precautions
This compound is a chemical that requires careful handling due to its potential health hazards.
Quantitative Hazard Data Summary
| Hazard Statement Code | Description | Classifications |
| H302 | Harmful if swallowed | Acute toxicity (Oral), Category 4[1] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2[2][3][4] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2[2][3][4] |
| H335 | May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3[2][3][4][5] |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment must be worn when handling this compound:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2][3] Gloves must be inspected prior to use and disposed of in accordance with applicable laws and good laboratory practices.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow. The following protocol outlines the necessary steps to ensure safe and compliant disposal.
Experimental Protocol: Waste Handling and Disposal
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) in a dedicated, properly labeled, and sealed waste container.
-
Ensure the container is suitable for solid chemical waste and is kept closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
-
-
Storage:
-
Professional Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[6] Do not attempt to dispose of this chemical in standard laboratory trash or down the drain.[5][6]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.
-
Emergency Procedures
In the event of accidental release or exposure, follow these procedures:
-
Spill:
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Cyano-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-Cyano-6-fluorophenylboronic acid (CAS No. 656235-44-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. The toxicological properties of this specific compound have not been exhaustively investigated.[1] Therefore, it should be handled with the utmost care, assuming it is hazardous.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[3]
Signal Word: Warning
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended where splashing is possible.[4] | To protect eyes from contact, which can cause serious irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[4][5] Gloves must be inspected before use and changed immediately if contaminated.[5][6] | To prevent skin contact and potential irritation.[4] |
| Body Protection | A laboratory coat is required.[4] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[4] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4] | To prevent respiratory tract irritation.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]
-
Chemical Waste:
-
Dispose of all chemical waste in accordance with federal, state, and local regulations.[4]
-
Do not pour waste down the drain.[4]
-
Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[4]
-
Consider incineration in a chemical incinerator equipped with an afterburner and scrubber, but exercise extra care as the material may be highly flammable.[1][8] Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[1][8]
-
-
Contaminated Packaging:
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Inhalation | If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][8] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1][8] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][8] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][8] |
In case of a spill, immediately evacuate all non-essential personnel from the area. Ensure the area is well-ventilated, if safe to do so. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, avoiding dust creation.[4]
Caption: Workflow for handling this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
